molecular formula C11H8N4 B1607394 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine CAS No. 63411-79-0

2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine

Cat. No.: B1607394
CAS No.: 63411-79-0
M. Wt: 196.21 g/mol
InChI Key: NEAHTABRXFKZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-4-yl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-4-12-5-2-8(1)11-14-9-3-6-13-7-10(9)15-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAHTABRXFKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355037
Record name 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63411-79-0
Record name 2-(4-Pyridinyl)-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63411-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(pyridin-4-yl)-1H-imidazo[4,5-c]pyridine (CAS: 63411-79-0), a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Characterized by a fused pyridine-imidazole core substituted with a 4-pyridyl group, this moiety serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Src, MSK-1), antiviral agents (HCV, BVDV), and anticancer therapeutics (PARP inhibitors). This document details its chemical structure, tautomeric behavior, synthetic pathways, and physicochemical properties, designed to support researchers in drug discovery and lead optimization.

Part 1: Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification
  • IUPAC Name: 2-(Pyridin-4-yl)-1H-imidazo[4,5-c]pyridine[1][2]

  • Common Synonyms: 4-(1H-imidazo[4,5-c]pyridin-2-yl)pyridine; 2-(4-Pyridyl)-imidazo[4,5-c]pyridine[1][2]

  • CAS Number: 63411-79-0[1][2]

  • Molecular Formula: C₁₁H₈N₄[1][2]

  • Molecular Weight: 196.21 g/mol [1][2]

  • SMILES: c1cc(ccn1)c2[nH]c3c(n2)cncc3 (Major tautomer representation)

Structural Architecture

The molecule consists of a 1H-imidazo[4,5-c]pyridine bicyclic core linked at the C2 position to a pyridine-4-yl ring.[1][2] This arrangement creates a rigid, planar system with extensive

2

Key Structural Features:

  • Hydrogen Bond Donors (HBD): 1 (Imidazole N-H)

  • Hydrogen Bond Acceptors (HBA): 3 (Pyridine N, Imidazole N, Fused Pyridine N)

  • Electronic Character: The fused pyridine ring (N5) is electron-withdrawing, reducing the electron density on the imidazole ring compared to a standard benzimidazole. This lowers the pKa of the imidazole N-H, making it more acidic.

Tautomerism

The imidazo[4,5-c]pyridine scaffold exhibits annular tautomerism involving the imidazole nitrogen atoms (N1 and N3). While rapid proton exchange occurs in solution, the 1H-tautomer is generally energetically favored in the solid state and non-polar solvents due to stabilization of the fused pyridine ring's aromaticity.

Tautomerismcluster_0Tautomeric EquilibriumT11H-Tautomer(Dominant)T23H-Tautomer(Minor)T1->T2Proton ShiftcaptionFig 1. Annular tautomerism between N1 and N3 positions on the imidazole ring.

Part 2: Physicochemical Profile[2][5]

The following data aggregates experimental observations and high-confidence predictive models suitable for lead optimization.

PropertyValue / RangeContext
Melting Point > 300°CIndicative of strong intermolecular H-bonding and

-stacking in the crystal lattice.[1][2]
LogP (Predicted) 1.3 – 1.8Moderate lipophilicity; suitable for oral bioavailability but requires formulation optimization.[1][2]
Solubility Low (Water)High (DMSO, MeOH)Poor aqueous solubility is a characteristic challenge of this scaffold; often requires salt formation (e.g., HCl, mesylate).
pKa (Acidic) ~10.5 (Imidazole NH)The fused pyridine ring increases acidity compared to benzimidazole (pKa ~12.8).
pKa (Basic) ~3.5 - 4.5 (Pyridine N)Protonation occurs first at the substituent pyridine nitrogen or the fused pyridine nitrogen depending on electronics.[1]
UV

~280-300 nmCharacteristic of extended conjugation.[1][2]

Part 3: Synthesis & Manufacturing[2]

Retrosynthetic Analysis

The most robust synthetic route involves the condensation of 3,4-diaminopyridine with isonicotinic acid or isonicotinaldehyde .[1] The choice of reagents dictates the mechanism (dehydrative cyclization vs. oxidative cyclization).

Primary Synthetic Route: Oxidative Cyclization

This method is preferred for its atom economy and milder conditions compared to high-temperature acid catalysis.[1][2]

Reagents:

  • Precursor A: 3,4-Diaminopyridine[1][2]

  • Precursor B: Isonicotinaldehyde[1][2]

  • Oxidant/Catalyst: Sodium metabisulfite (

    
    ) or Air/O
    
    
    with catalyst (e.g., FeCl
    
    
    , Zn(OTf)
    
    
    ).
  • Solvent: DMF, DMSO, or Ethanol/Water.[1][2]

SynthesisStartStart:3,4-Diaminopyridine+ IsonicotinaldehydeIntermediateIntermediate:Schiff Base FormationStart->Intermediate Condensation(Reflux)CyclizationOxidative Cyclization(Na2S2O5 / DMSO)Intermediate->Cyclization -2H (Oxidation)ProductProduct:2-(Pyridin-4-yl)-1H-imidazo[4,5-c]pyridineCyclization->Product Purification(Recrystallization)captionFig 2. Oxidative cyclization pathway using aldehyde precursors.

Detailed Experimental Protocol

Note: This protocol is based on standard methodologies for imidazopyridine synthesis [1, 3].

  • Preparation: Dissolve 3,4-diaminopyridine (10 mmol) and isonicotinaldehyde (10 mmol) in DMF (20 mL).

  • Activation: Add sodium metabisulfite (

    
    , 12 mmol) to the mixture.
    
  • Reaction: Heat the mixture to 120°C under reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: The product typically precipitates as a beige/brown solid.[1][2] Filter the precipitate.[1][2]

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure compound.

Part 4: Pharmacological Potential & Applications[1][2]

Kinase Inhibition (Src, MSK-1)

The imidazo[4,5-c]pyridine scaffold is an isostere of purine (adenine), allowing it to bind effectively to the ATP-binding pocket of various kinases.

  • Mechanism: The N1/N3 nitrogens and the C2-pyridine nitrogen act as a bidentate anchor, forming hydrogen bonds with the hinge region residues of the kinase.

  • Target Specificity: Derivatives of this scaffold have shown nanomolar potency against Src family kinases (involved in glioblastoma) and MSK-1 (Mitogen- and Stress-activated Protein Kinase).[1][2]

Antiviral Activity (HCV, BVDV)

Substituted imidazo[4,5-c]pyridines have been identified as RNA-dependent RNA polymerase inhibitors.[1]

  • BVDV: Analogues have demonstrated selective inhibition of Bovine Viral Diarrhea Virus, a surrogate model for Hepatitis C Virus (HCV).

  • SAR Insight: Substitution at the N1 position (e.g., alkyl or cycloalkyl groups) often enhances antiviral potency by improving hydrophobic contacts within the viral polymerase allosteric pocket.

Anticancer (PARP Inhibition)

The scaffold serves as a core for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

  • Utility: Used in "synthetic lethality" strategies for BRCA-deficient cancers.[1][2]

  • Structure-Activity Relationship (SAR): The 2-(pyridin-4-yl) moiety provides a rigid linker that can be further functionalized (e.g., with piperazine tails) to interact with the nicotinamide binding pocket of PARP-1.[1][2]

Part 5: References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017.[1]

  • Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives Catalyzed by Zinc Triflate. J. Sci. Med. Central, 2014.[1][2]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2023.[1][2]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Bioorganic & Medicinal Chemistry, 2021.[1][2]

  • PubChem Compound Summary: 1H-Imidazo[4,5-c]pyridine. National Library of Medicine.[1][2]

Mechanistic Profiling of Imidazo[4,5-c]pyridine Scaffolds: From Kinase Blockade to DNA Repair Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action for Imidazo[4,5-c]pyridine-Based Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 3-Deazapurine Advantage

The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its electronic and steric isomorphism with purines (adenine and guanine). Often referred to as 3-deazapurines , these heterocycles possess a critical nitrogen arrangement that allows them to mimic the hydrogen-bonding patterns of natural nucleobases while altering the dipole moment and metabolic susceptibility of the core.

This guide analyzes the mechanism of action (MOA) of imidazo[4,5-c]pyridine-based inhibitors across two distinct biological domains:

  • ATP-Competitive Kinase Inhibition: Specifically targeting Src Family Kinases (SFKs) in glioblastoma models.

  • Enzymatic Blockade via NAD+ Mimicry: Inhibiting Poly(ADP-ribose) polymerase (PARP) to induce synthetic lethality in cancer cells.

Mechanism I: ATP-Competitive Kinase Inhibition (Src Family)

The most validated inhibitory mechanism for imidazo[4,5-c]pyridines lies in their ability to function as Type I kinase inhibitors. By mimicking the adenine moiety of ATP, these small molecules occupy the catalytic cleft of tyrosine kinases, preventing substrate phosphorylation.

Structural Basis of Binding

Recent crystallographic and molecular dynamics (MD) studies (e.g., J. Enzyme Inhib. Med. Chem., 2021) have elucidated the binding mode of imidazo[4,5-c]pyridin-2-one derivatives within the ATP-binding pocket of Src kinases.

  • Hinge Region Interaction: The N1 and N3 nitrogens (or adjacent functional groups like the 2-one oxygen) act as hydrogen bond acceptors/donors to the backbone residues of the kinase hinge region (e.g., Met341 in c-Src).

  • Hydrophobic Pocket Occupation: The C4-position (often substituted with aryl groups like 4-chlorophenyl) projects into the hydrophobic back pocket, displacing water molecules and stabilizing the "DFG-in" active conformation, effectively locking the enzyme in a non-catalytic state.

  • Ribose Pocket Filling: Substituents at the N1 position (e.g., cyclopentyl or alkyl chains) occupy the ribose-binding pocket, providing selectivity over other kinases.

Signaling Pathway Blockade

Inhibition of c-Src by imidazo[4,5-c]pyridines disrupts the PI3K/Akt/mTOR axis, a critical survival pathway in glioblastoma multiforme (GBM).

Src_Signaling_Blockade Inhibitor Imidazo[4,5-c]pyridine Inhibitor Src c-Src Kinase (Active) Inhibitor->Src Competes with ATP Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces (via Pathway Shutdown) Src_Inhibited c-Src (Inhibited) Src->Src_Inhibited Conformational Lock PI3K PI3K Complex Src->PI3K Phosphorylation (Blocked) Akt Akt (PKB) PI3K->Akt PIP3 Recruitment mTOR mTORC1 Akt->mTOR Activation Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Figure 1: Logical flow of Src kinase inhibition leading to downstream pathway arrest.

Mechanism II: PARP Inhibition (NAD+ Mimicry)

Beyond kinases, the imidazo[4,5-c]pyridine scaffold serves as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA single-strand break repair.

The "Nicotinamide Mimic" Hypothesis

PARP-1 uses NAD+ as a substrate to transfer ADP-ribose units onto DNA repair proteins. The carboxamide-substituted imidazo[4,5-c]pyridine core aligns perfectly with the nicotinamide binding pocket of PARP-1.

  • Pharmacophore: The pyridine nitrogen and the carboxamide group form a pseudo-ring structure via intramolecular hydrogen bonding, mimicking the shape of nicotinamide.

  • Interaction: This moiety forms critical H-bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR findings from Zhu et al. (2013), highlighting the sensitivity of the C4 and carboxamide positions.

Compound IDR1 Substituent (N1)R2 Substituent (C4)PARP-1 IC50 (µM)Mechanism Note
Ref (ABT-888) --0.005Standard PARP inhibitor (Veliparib)
8a MethylPhenyl> 10.0Bulky C4 group disrupts pocket fit
8d (Lead) Cyclic AmineCarboxamide0.528 Optimal H-bond alignment with Ser904
8f BenzylCarboxamide1.25Hydrophobic clash in ribose pocket

Table 1: Comparative potency of imidazo[4,5-c]pyridine derivatives against PARP-1.

Experimental Protocols for Validation

To validate the mechanism of action for a novel imidazo[4,5-c]pyridine derivative, the following self-validating experimental workflows are recommended.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the IC50 and mode of inhibition (ATP-competitive vs. Allosteric).

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant c-Src (human) to 0.5 nM in Kinase Buffer.

  • Substrate Mix: Prepare a solution containing biotinylated poly-GT peptide (200 nM) and ATP (at K_m, approx. 10 µM).

  • Inhibitor Titration:

    • Dissolve imidazo[4,5-c]pyridine compound in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) starting at 10 µM.

  • Reaction:

    • Add 5 µL Inhibitor + 10 µL Enzyme Mix to a 384-well low-volume plate.

    • Incubate 15 min at RT (allows inhibitor to bind).

    • Add 10 µL Substrate Mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add 25 µL Detection Mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Read: Measure FRET signal (Ex: 337 nm, Em: 665/620 nm) on a microplate reader (e.g., PerkinElmer EnVision).

  • Validation: If IC50 increases linearly with ATP concentration, the mechanism is ATP-competitive .

Protocol: Cellular Target Engagement (Western Blot)

Objective: Confirm that the inhibitor enters the cell and inhibits Src autophosphorylation.

  • Cell Culture: Seed U87-MG glioblastoma cells (5x10^5 cells/well) in 6-well plates.

  • Treatment: Treat cells with inhibitor (0.1, 1.0, 10 µM) for 6 hours. Include a DMSO control and PP2 (positive control).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Run 20 µg protein on 10% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-pSrc (Tyr416) [Active form] and Anti-Total Src.

  • Quantification: Calculate the ratio of pSrc/Total Src. A dose-dependent decrease confirms intracellular target engagement.

Visualizing the Discovery Workflow

The following diagram outlines the logical progression from scaffold design to mechanistic validation.

Workflow Design Scaffold Design (Imidazo[4,5-c]pyridine) Docking In Silico Docking (ATP/NAD+ Pocket) Design->Docking Synthesis Chemical Synthesis (C4/N1 derivatization) Docking->Synthesis Screening Enzymatic Screening (TR-FRET / Colorimetric) Synthesis->Screening Hit Hit Identification (IC50 < 1 µM) Screening->Hit Hit->Design Fail (SAR Loop) Cellular Cellular Validation (Western Blot / MTT) Hit->Cellular Pass Mechanism Mechanism Confirmation (ATP Competition) Cellular->Mechanism

Figure 2: Iterative workflow for validating imidazo[4,5-c]pyridine inhibitors.

References

  • Zhan, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541–1552.[1]

  • Zhu, Q., et al. (2013).[3] "Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996.[3]

  • Yoo, E., et al. (2013). "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, 11, 6526-6545.

  • Temple, C., et al. (1987).[4] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746-1751.[4]

Sources

Molecular weight and physicochemical data for 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

[1]

Executive Summary & Compound Identity

This compound (CAS: 63411-79-0) is a fused heterocyclic system comprising an imidazo[4,5-c]pyridine core substituted at the C2 position with a 4-pyridyl moiety.[1][2] This planar, electron-deficient system is a "privileged scaffold" in drug discovery, capable of engaging in bidentate hydrogen bonding within the ATP-binding pockets of various kinases.[1]

Chemical Identity Table
PropertyData
IUPAC Name 2-(Pyridin-4-yl)-1H-imidazo[4,5-c]pyridine
CAS Number 63411-79-0
Molecular Formula C

H

N

Molecular Weight 196.21 g/mol
SMILES c1cc(ccn1)c2nc3c(n2)cncc3
InChIKey NEAHTABRXFKZGG-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing bioavailability and formulation. The compound exhibits moderate lipophilicity and high polarity due to its multiple nitrogen acceptors.

Key Physicochemical Parameters
ParameterValueInterpretation
XLogP3 ~1.4Moderate lipophilicity; likely good membrane permeability.[1]
TPSA 54.5 ŲPolar surface area suggests good oral bioavailability potential (<140 Ų).
H-Bond Donors 1 (NH)Critical for H-bonding with kinase hinge regions (e.g., Gatekeeper residues).[1]
H-Bond Acceptors 3 (N)Pyridine nitrogens act as acceptors in aqueous media or protein pockets.[1]
pKa (Calculated) ~5.2 (Pyridine)The pyridine ring is weakly basic; the imidazole NH is weakly acidic (~12).
Solubility Low in water; Soluble in DMSO, DMF, MeOHRequires polar organic solvents for stock solutions.

Synthetic Methodology

The synthesis of This compound typically proceeds via the condensation of 3,4-diaminopyridine with isonicotinic acid (or its derivatives).[1] The choice of condensing agent determines the yield and purity.

Protocol: Polyphosphoric Acid (PPA) Cyclodehydration

This method is preferred for its robustness and ability to drive the reaction to completion without sensitive catalysts.

Reagents:

  • 3,4-Diaminopyridine (1.0 eq)[1]

  • Isonicotinic acid (1.0 eq)[1]

  • Polyphosphoric acid (PPA) (excess, solvent/catalyst)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix 3,4-diaminopyridine (10 mmol) and isonicotinic acid (10 mmol).

  • Acid Addition: Add PPA (~20 g) to the solid mixture.

  • Heating: Heat the mixture to 180–200 °C for 4–6 hours with mechanical stirring. The mixture will become a viscous, dark syrup.

    • Mechanism:[1] PPA acts as both a solvent and a dehydrating agent, promoting the formation of the amide intermediate followed by rapid cyclization to the imidazole ring.

  • Quenching: Cool the reaction mixture to ~80 °C. Carefully pour onto crushed ice (~100 g) with vigorous stirring.

  • Neutralization: Adjust the pH of the aqueous solution to pH ~8–9 using ammonium hydroxide (NH

    
    OH) or solid Na
    
    
    CO
    
    
    . The product will precipitate as a solid.
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water or DMF to yield the pure product.

Synthetic Pathway Visualization

The following diagram illustrates the condensation mechanism and key intermediates.

SynthesisStart3,4-Diaminopyridine+ Isonicotinic AcidIntermediateAmide Intermediate(Transient)Start->IntermediateCondensationCyclizationCyclodehydration(PPA, 180°C)Intermediate->Cyclization- H2OProductThis compound(Final Scaffold)Cyclization->ProductAromatization

Caption: Acid-mediated cyclodehydration of 3,4-diaminopyridine and isonicotinic acid to form the imidazo[4,5-c]pyridine core.[1]

Structural Characterization

Verification of the structure relies on NMR spectroscopy, distinguishing the specific regiochemistry of the [4,5-c] fusion compared to [4,5-b] isomers.[1]

Expected H NMR Data (DMSO-d , 400 MHz)
  • Imidazo[4,5-c]pyridine Core:

    • 
       ~9.0 ppm (s, 1H, H-2 of pyridine ring): Highly deshielded due to adjacency to two nitrogen atoms.[1]
      
    • 
       ~8.4 ppm (d, 1H, H-6): Ortho to the ring nitrogen.
      
    • 
       ~7.6 ppm (d, 1H, H-7): Meta to the ring nitrogen.
      
  • 4-Pyridyl Substituent:

    • 
       ~8.7 ppm (d, 2H, AA' of pyridine): Ortho to pyridine nitrogen.
      
    • 
       ~8.1 ppm (d, 2H, BB' of pyridine): Meta to pyridine nitrogen.
      
  • NH Proton:

    • 
       ~13.5 ppm (br s, 1H): Broad signal, exchangeable with D
      
      
      O.
Mass Spectrometry (ESI-MS)[1][7]
  • [M+H]

    
     : 197.22 m/z.
    
  • Fragmentation Pattern: Loss of HCN is common in fused nitrogen heterocycles.

Biological Applications & Mechanism

The imidazo[4,5-c]pyridine scaffold is a bioisostere of purine, making it highly effective at mimicking ATP. This allows it to bind competitively to the ATP-binding sites of various kinases.[1]

Target: TGF- Type I Receptor (ALK5)

This scaffold is frequently utilized in the design of inhibitors for the Transforming Growth Factor-beta (TGF-

1
  • Mechanism: The N3 nitrogen (acceptor) and the NH (donor) of the imidazole ring form a "hinge-binding" motif, anchoring the molecule to the kinase active site (e.g., interacting with the backbone of the hinge region residues).

  • Selectivity: The 4-pyridyl group extends into the specificity pocket, often interacting with the "gatekeeper" residue, which dictates selectivity against other kinases (e.g., p38 MAP kinase).

Pharmacophore Model

PharmacophoreCoreImidazo[4,5-c]pyridineCoreHingeHinge Binder(N3 Acceptor / NH Donor)Core->HingeProvidesSubstituent4-Pyridyl Group(Selectivity Element)Core->SubstituentC2-PositionTargetATP Binding Pocket(Kinase Domain)Hinge->TargetH-Bonds w/ BackboneSubstituent->TargetHydrophobic/Polar Interaction

Caption: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

References

  • PubChem. (n.d.).[3][4] 2-(Pyridin-4-yl)-1H-imidazo[4,5-c]pyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.).[5] CAS RN 63411-79-0 Detail.[1][5] American Chemical Society.[5] Retrieved from [Link][1][5]

  • Bonnier, C. et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Goker, H. et al. (2023).[6] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. Molecular Diversity. Retrieved from [Link]

A Technical Guide to Target Identification for 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Purine Analogy and the Target Labyrinth

The 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine scaffold is a compelling starting point for drug discovery. Its structural resemblance to endogenous purines immediately suggests a high probability of interaction with one of the most critical and ubiquitous protein families: ATP-binding proteins, particularly kinases.[1][2] Indeed, derivatives of the parent imidazo[4,5-c]pyridine core have been successfully developed as potent inhibitors of Src family kinases, c-Met, and Poly (ADP-ribose) polymerase (PARP).[3][4][5]

However, this structural advantage is also a challenge. The vastness of the human kinome and the broader ATP-binding proteome means that a molecule designed for one target may exhibit polypharmacology, binding to numerous off-target proteins.[6] This can lead to unexpected efficacy or unforeseen toxicity. Therefore, moving from a promising chemical scaffold to a viable drug candidate requires a rigorous and unbiased identification of its direct molecular targets.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy for the deconvolution of molecular targets for the this compound class of molecules. We will progress from broad, hypothesis-generating computational methods to high-confidence experimental identification and conclude with the essential process of target validation, providing the scientific rationale behind each methodological choice.

Section 1: Hypothesis Generation via In Silico Target Fishing

Before committing to resource-intensive wet-lab experiments, we first generate a landscape of plausible targets using computational methods. This "target fishing" or "reverse screening" approach leverages vast biological and chemical databases to predict interactions, providing a cost-effective strategy to prioritize experimental efforts.[7][8]

Core Principle & Rationale

The fundamental premise of in silico target fishing is the similarity principle: structurally similar molecules often exhibit similar biological activities.[7] By comparing our query molecule to databases of compounds with known targets, we can infer potential interactions. This initial step is not for definitive identification but for building a data-driven hypothesis.

A Dual-Methodology Computational Workflow

We employ a two-armed approach for robust hypothesis generation: ligand-based and receptor-based screening.[7][9]

  • Ligand-Based Target Prediction: This method is independent of 3D protein structures.[9] It involves a 2D/3D similarity search against databases like ChEMBL and PubChem. The algorithm identifies known bioactive molecules with high structural or pharmacophoric similarity to this compound and reports their associated targets.

  • Receptor-Based (Reverse Docking): Here, the 3D structure of our small molecule is docked against a large collection of protein crystal structures (e.g., the Protein Data Bank).[7][10] The output is a ranked list of proteins based on the predicted binding affinity (docking score).[11][12] This method can uncover novel, non-obvious targets that similarity searching might miss.

cluster_0 In Silico Target Fishing Workflow cluster_1 cluster_2 mol This compound (Query Molecule) sim_search 2D/3D Similarity Search (e.g., ChEMBL, PubChem) mol->sim_search rev_dock Reverse Docking (e.g., against PDB) mol->rev_dock ligand_hits Ranked Ligands sim_search->ligand_hits analysis Target Prioritization (Enrichment Analysis, Score Thresholding) ligand_hits->analysis receptor_hits Ranked Receptors rev_dock->receptor_hits receptor_hits->analysis output Hypothesized Target List (e.g., Kinases, Metabolic Enzymes) analysis->output

Caption: Workflow for computational target hypothesis generation.

Interpreting the Output

The result is a list of potential protein targets. It is crucial to analyze this list for enriched protein families (e.g., a high number of hits within the tyrosine kinase family) and prioritize targets that appear in both ligand- and receptor-based analyses.

Parameter Ligand-Based Output Receptor-Based Output Interpretation
Primary Metric Similarity Score (e.g., Tanimoto)Docking Score (e.g., kcal/mol)Higher similarity and more negative docking scores suggest a higher likelihood of interaction.
Top Hits (Example) SRC, ABL1, LCK (from similar compounds)EGFR, VEGFR2, c-MetOverlap (e.g., kinases) strengthens the hypothesis.
Confidence Level ModerateModerateThese are predictions that require experimental validation.

Section 2: Unbiased Experimental Identification with Chemical Proteomics

With a list of hypothesized targets, we move to the laboratory to identify direct binding partners in a biological context. Chemical proteomics offers powerful, unbiased methods to survey the entire proteome for interactions.[13] We will detail two orthogonal, state-of-the-art approaches: one requiring compound modification (Affinity Chromatography) and one that is label-free (Thermal Proteome Profiling).

Methodology 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and robust "pull-down" technique.[14][15] The core principle involves immobilizing the small molecule on a solid support to "fish" for its binding proteins from a complex cell lysate.[16]

  • Probe Synthesis (The Critical First Step):

    • Action: Synthesize an analog of this compound that incorporates a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine).

    • Expert Rationale: The linker's attachment point is paramount. It must be positioned on a part of the molecule not essential for target binding, as determined by preliminary Structure-Activity Relationship (SAR) data or computational docking poses. An incorrectly placed linker will abrogate binding, leading to false negatives.

  • Immobilization:

    • Action: Covalently couple the synthesized probe to an activated solid support, such as NHS-activated agarose beads.

    • Self-Validation: A control resin (beads with no compound attached) must be prepared in parallel to identify proteins that bind non-specifically to the matrix itself.

  • Affinity Pull-Down:

    • Action: Incubate the compound-coupled beads and control beads with a native cell lysate (e.g., from a cancer cell line relevant to the compound's desired effect).

    • Expert Rationale: The lysate should be prepared under non-denaturing conditions to preserve protein structure and interactions.

  • Washing and Elution:

    • Action: Perform a series of stringent washes to remove non-specifically bound proteins. Elute the specifically bound proteins.

    • Self-Validation: The most specific elution method is competitive elution: incubating the beads with a high concentration of the original, free this compound molecule. Proteins displaced by the free compound are considered specific binders.

  • Protein Identification by LC-MS/MS:

    • Action: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: True targets will be highly enriched in the competitive elution fraction compared to controls. Quantitative proteomics techniques like SILAC or label-free quantification provide a robust statistical framework for hit identification.[15]

cluster_0 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow mol Probe Synthesis: Molecule + Linker beads Immobilization on Agarose Beads mol->beads lysate Incubate with Cell Lysate beads->lysate wash Stringent Washes lysate->wash elute Competitive Elution (with free molecule) wash->elute ms Protein ID (LC-MS/MS) elute->ms output Specific Binders ms->output

Caption: Step-by-step workflow for AC-MS target identification.

Methodology 2: Thermal Proteome Profiling (TPP/CETSA®)

This powerful, label-free method operates on the principle that when a small molecule binds to a protein, it confers thermal stability.[17] By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can identify stabilized proteins on a proteome-wide scale.

  • Cell Treatment:

    • Action: Treat two populations of live, cultured cells: one with the this compound compound and one with a vehicle control (e.g., DMSO).

    • Expert Rationale: Performing this in live cells is a key advantage, as it ensures that target engagement is assessed in a native physiological context, with endogenous protein concentrations and complex formations intact.

  • Thermal Challenge:

    • Action: Aliquot the cells from each group and heat each aliquot to a different, precise temperature (e.g., in a gradient from 40°C to 70°C).

  • Protein Extraction and Digestion:

    • Action: Lyse the cells at each temperature point and separate the soluble protein fraction (non-denatured) from the aggregated (denatured) protein pellet by centrifugation.

    • Action: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric mass tags (e.g., TMT) for quantitative comparison.

  • Quantitative Mass Spectrometry:

    • Action: Combine the labeled peptides from all temperature points and conditions into a single sample and analyze by LC-MS/MS.

    • Expert Rationale: Isobaric tagging allows for the precise and simultaneous quantification of protein abundance across all samples, which is essential for constructing the melting curves.[17]

  • Data Analysis:

    • Action: For each of the thousands of proteins identified, plot the relative amount of soluble protein as a function of temperature for both the treated and control samples.

    • Hit Identification: A target protein will exhibit a "thermal shift," meaning its melting curve is shifted to higher temperatures in the presence of the compound.

cluster_0 Thermal Proteome Profiling (TPP) Workflow start Live Cells split Split Population start->split treat_mol Treat with Molecule split->treat_mol Group 1 treat_veh Treat with Vehicle split->treat_veh Group 2 heat_mol Heat Gradient (e.g., 40-70°C) treat_mol->heat_mol heat_veh Heat Gradient (e.g., 40-70°C) treat_veh->heat_veh extract Isolate Soluble Proteins & Digest heat_mol->extract heat_veh->extract quant_ms Quantitative MS (TMT Labeling) extract->quant_ms analysis Plot Melting Curves & Identify Shifts quant_ms->analysis

Caption: The label-free TPP workflow for in-cell target engagement.

Section 3: Orthogonal Target Validation

Identifying a protein hit through one or even two unbiased methods is not the end of the journey. Rigorous validation is required to confirm that the identified protein is a genuine, functionally relevant target of the small molecule.[18]

The Validation Funnel

Validation should proceed through a funnel of increasingly specific and physiologically relevant assays.

  • Direct Binding Confirmation:

    • Biochemical Assays: Use a purified, recombinant version of the putative target protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and determine the binding affinity (K_D) and kinetics. This is a crucial step to rule out artifacts from the complex lysate experiments.

  • Cellular Target Engagement:

    • Action: Confirm that the molecule engages the target protein in intact cells. A targeted Western Blot analysis following a CETSA experiment can be a straightforward way to validate a specific hit from a TPP screen.

  • Functional Consequence:

    • Enzyme Assays: If the identified target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if the compound inhibits or activates it, and calculate the IC_50/EC_50.

    • Phenotypic Correlation: Use genetic tools like RNA interference (RNAi) or CRISPR/Cas9 to knock down the expression of the target protein.[19] If the cellular phenotype observed upon target knockdown mimics the phenotype caused by the small molecule, it provides strong evidence for a functional link.[19]

cluster_0 Target Validation Funnel putative Putative Targets (from AC-MS / TPP) biochem Biochemical Confirmation (e.g., SPR, ITC with recombinant protein) Confirms: Direct Binding? putative->biochem Step 1 cellular Cellular Target Engagement (e.g., targeted CETSA-Western Blot) Confirms: Binding in Cells? biochem->cellular Step 2 functional Functional Validation (Enzyme Assay / CRISPR Knockdown) Confirms: Functional Consequence? cellular->functional Step 3 validated Validated Target functional->validated

Caption: A hierarchical approach to validating putative targets.

Conclusion

The journey from a promising scaffold like this compound to a well-understood chemical probe or drug candidate is a systematic process of narrowing possibilities. By integrating hypothesis-generating in silico methods with unbiased, orthogonal experimental approaches like AC-MS and TPP, researchers can confidently identify direct molecular targets. This must be followed by a rigorous validation funnel to confirm direct binding, cellular engagement, and functional relevance. This integrated strategy mitigates the risk of pursuing irrelevant targets, illuminates the true mechanism of action, and ultimately accelerates the translation of chemical matter into therapeutic potential.

References

  • Title: Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ Source: PubMed URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: PubMed URL: [Link]

  • Title: Overview of the main target fishing approaches. Source: ResearchGate URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC URL: [Link]

  • Title: Recent Advances in In Silico Target Fishing Source: PMC URL: [Link]

  • Title: Target Fishing Source: Protheragen URL: [Link]

  • Title: Tools for in silico target fishing Source: PubMed URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: PMC - NIH URL: [Link]

  • Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Technology Networks URL: [Link]

  • Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]

  • Title: Recent Advances in In Silico Target Fishing Source: PubMed URL: [Link]

  • Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]

  • Title: What Is Affinity Selection-Mass Spectrometry? Source: Virscidian URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Chemoproteomics Source: Wikipedia URL: [Link]

  • Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]

  • Title: How chemoproteomics can enable drug discovery and development Source: PMC URL: [Link]

  • Title: Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation Source: PubMed URL: [Link]

  • Title: Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry Source: ACS Combinatorial Science - ACS Publications URL: [Link]

  • Title: Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science - ACS Publications URL: [Link]

  • Title: Chemical Proteomics Source: Evotec URL: [Link]

  • Title: Chemical Proteomics for Target Validation Source: World Preclinical Congress URL: [Link]

  • Title: A Computational Approach to Explore the Interaction of Semisynthetic Nitrogenous Heterocyclic Compounds with the SARS-CoV-2 Main Protease Source: PMC URL: [Link]

  • Title: Synthesis of functionalized imidazo[4,5-c]pyridine. Source: ResearchGate URL: [Link]

  • Title: Computational Study of the Therapeutic Potential of Novel Heterocyclic Derivatives against SARS-CoV-2 Source: MDPI URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC URL: [Link]

  • Title: Computational study of heterocyclic anticancer compounds through nbo method Source: Research Square URL: [Link]

  • Title: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Bentham Science URL: [Link]

  • Title: Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Eurekaselect URL: [Link]

  • Title: Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review Source: JSciMed Central URL: [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., TGF-β, JAK) and as a bidentate ligand in coordination chemistry.

The protocol focuses on the Phillips-type condensation using Polyphosphoric Acid (PPA) as the primary industrial-standard route due to its robustness and scalability. A secondary, milder oxidative condensation route is provided for contexts requiring lower thermal stress.

Strategic Analysis & Retrosynthesis

The synthesis of the imidazo[4,5-c]pyridine core requires precise selection of the diaminopyridine isomer. Unlike the more common [4,5-b] system (derived from 2,3-diaminopyridine), the [4,5-c] skeleton mandates the use of 3,4-diaminopyridine .

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the diamine nitrogens on the electrophilic carbonyl of the isonicotinic acid precursor, followed by acid-catalyzed dehydration and cyclization.

Retrosynthesis Target Target: This compound Intermediate Intermediate: Amide/Imine Formation Target->Intermediate Cyclodehydration (- H2O) Precursors Precursors: 3,4-Diaminopyridine + Isonicotinic Acid Intermediate->Precursors Condensation

Figure 1: Retrosynthetic logic for the construction of the 2-aryl-imidazo[4,5-c]pyridine core.

Critical Safety & Handling

Warning: This protocol involves hazardous reagents.

  • 3,4-Diaminopyridine (3,4-DAP): A potent potassium channel blocker.[1] It is highly toxic if swallowed or absorbed through the skin. Double-gloving and a full-face respirator or efficient fume hood are mandatory.

  • Polyphosphoric Acid (PPA): Highly viscous, corrosive, and hygroscopic. Causes severe burns. Reacts exothermically with water.

  • Thermal Hazard: The reaction requires heating to 180–200°C. Ensure silicon oil baths are stabilized and glassware is free of star-cracks.

Protocol A: High-Temperature Condensation (Standard)

Rationale: PPA acts simultaneously as a high-boiling solvent and a Lewis/Brønsted acid catalyst, driving the difficult dehydration of the electron-deficient pyridine ring system.

Materials
ReagentMW ( g/mol )Equiv.Mass/Vol
3,4-Diaminopyridine 109.131.01.09 g
Isonicotinic Acid 123.111.11.35 g
Polyphosphoric Acid N/ASolvent~15-20 g
Ammonium Hydroxide (28%) N/AQuenchAs needed
Step-by-Step Methodology

Step 1: Pre-mixing (0 min)

  • In a 100 mL round-bottom flask (RBF) equipped with a mechanical stirrer (preferred over magnetic due to PPA viscosity), charge the PPA.

  • Heat PPA gently to 80°C to lower viscosity.

  • Add 3,4-diaminopyridine and isonicotinic acid .

  • Note: Ensure the solids are thoroughly dispersed before ramping the temperature to prevent charring at the flask walls.

Step 2: Cyclodehydration (4–6 hours)

  • Increase temperature to 180–190°C .

  • Stir under an inert atmosphere (

    
     or Ar) to prevent oxidative degradation of the diamine.
    
  • Monitor reaction progress.[1][2][3] Tip: Aliquot 1 drop into water, neutralize, and check via TLC (DCM:MeOH 9:1). The starting diamine is highly polar; the product will be less polar and UV active.

Step 3: Quenching & Neutralization (Critical)

  • Cool the reaction mixture to ~80–100°C. Do not cool to RT , or the PPA will solidify into a rock-hard glass.

  • Pour the hot syrup slowly onto crushed ice (200 g) with vigorous stirring.

  • Observation: The solution will be clear and acidic (pH < 1). The product is protonated and soluble.

  • Slowly add conc.

    
      dropwise while monitoring pH and temperature (keep < 20°C).
    
  • Adjust pH to 8–9 .

  • Result: A beige/tan precipitate (the free base) will form.

Step 4: Isolation

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid via a Buchner funnel.

  • Wash the cake with cold water (

    
     mL) to remove phosphate salts.
    
  • Dry in a vacuum oven at 60°C for 12 hours.

Workflow Start Start: Mix Reagents in PPA Heat Heat to 180°C (4-6 Hours) Start->Heat Cool Cool to 90°C Heat->Cool Quench Pour onto Crushed Ice (Solubilization) Cool->Quench Viscosity Management Neutralize Adjust pH to 8-9 (NH4OH) Quench->Neutralize Exothermic! Filter Filtration & Washing Neutralize->Filter Precipitation Product Crude Product Filter->Product

Figure 2: Process flow for PPA-mediated synthesis.

Protocol B: Oxidative Condensation (Alternative)

Rationale: Uses isonicotinaldehyde and sodium metabisulfite (


). This method is milder (120°C) and avoids the difficult workup of PPA, though yields can vary based on substrate purity.
  • Dissolve: 3,4-Diaminopyridine (1.0 eq) and Isonicotinaldehyde (1.0 eq) in DMF or DMSO.

  • Add Oxidant: Add

    
     (1.2 eq).
    
  • Reflux: Heat to 120°C for 4 hours.

  • Workup: Pour into ice water. The bisulfite adduct usually decomposes; filtration yields the product.

Characterization & Validation

The product is an amphoteric solid, typically off-white to tan.

Expected NMR Data (in DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
NH ~13.5 - 14.0Broad Singlet1HImidazole NH
C2'-H, C6'-H 8.75 - 8.85Doublet (

Hz)
2HPyridyl (ortho to N)
C2-H 8.90 - 9.00Singlet1HImidazo[4,5-c] C2
C6-H 8.35 - 8.45Doublet (

Hz)
1HCore Pyridine (

)
C3'-H, C5'-H 8.10 - 8.20Doublet (

Hz)
2HPyridyl (meta to N)
C7-H 7.60 - 7.70Doublet (

Hz)
1HCore Pyridine (

)

Note: Chemical shifts may vary slightly depending on concentration and water content in DMSO.

Purification Strategy

If the crude melting point is broad or <250°C (Lit. usually >300°C), purify via:

  • Recrystallization: Dissolve in boiling DMF or Ethanol/Water (1:1), filter hot to remove insolubles, and cool slowly.

  • Acid/Base Reprecipitation: Dissolve in 1M HCl, treat with activated charcoal, filter, and re-precipitate with

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Black/Tarred Reaction Temperature too high (>210°C) or oxidative stress.Maintain 180-190°C; ensure inert atmosphere (

).
No Precipitate on Quench Solution too acidic.The imidazole nitrogen is basic (

). Ensure pH is adjusted to >8.
Low Yield Incomplete dehydration.Extend reaction time; ensure PPA is fresh (high

content).
Gummy Product PPA contamination.Ensure thorough washing with water during filtration.

References

  • Review of Imidazopyridine Synthesis

    • Kour Reen, G., et al. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage."[2] Beilstein Journal of Organic Chemistry, 2019.

  • Standard PPA Protocol (Analogous Systems)

    • Suresh, D., et al. "Synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines catalyzed by Al3+-exchanged K10 clay as solid acids."[4] Tetrahedron Letters, 2013.[4] (Describes the comparative PPA baseline).

  • Oxidative Condensation Method

    • Gao, C., et al. "Sodium metabisulfite-mediated synthesis of 2-substituted benzimidazoles and imidazopyridines." Synlett, 2013.
  • Pharmacological Context (3,4-DAP)

    • "Amifampridine (3,4-Diaminopyridine) Monograph."[5] National Institutes of Health (NIH) / PubChem.

Sources

Optimal reaction conditions for preparing 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

The 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine scaffold represents a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., PI3K, mTOR), anticancer agents, and ligands for G-protein coupled receptors.[1] Its structural rigidity and ability to engage in hydrogen bonding make it an ideal bioisostere for purine or benzimidazole systems.[2]

This Application Note details two distinct protocols for its synthesis:

  • Method A (Optimal): Oxidative cyclization using sodium metabisulfite (Na₂S₂O₅).[2] This method is preferred for research-scale synthesis due to its mild conditions, high purity, and ease of workup.

  • Method B (Robust): Polyphosphoric acid (PPA) condensation.[2] This method is reserved for large-scale production where cost-efficiency outweighs processing time.[2]

Retrosynthetic Analysis

The construction of the imidazo[4,5-c]pyridine core relies on the condensation of a "carbon donor" (isonicotinic acid derivative) with the nucleophilic diamine backbone (3,4-diaminopyridine).

Figure 1: Retrosynthetic disconnection showing the two primary pathways.[2]

Method A: Oxidative Cyclization (Recommended)

Mechanism: Formation of a Schiff base intermediate followed by oxidative ring closure mediated by sodium metabisulfite.[2] Advantages: Avoids harsh acidic conditions; simple precipitation workup; higher purity profile.[2]

Materials
  • Precursor 1: 3,4-Diaminopyridine (1.0 equiv)

  • Precursor 2: Isonicotinaldehyde (1.1 equiv)

  • Oxidant: Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol/Water (3:1)

  • Temperature: 120°C (DMSO) or Reflux (EtOH)

Protocol Steps
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-Diaminopyridine (1.09 g, 10 mmol) and Isonicotinaldehyde (1.18 g, 11 mmol).

  • Solvate: Add DMSO (10 mL). Stir at room temperature for 15 minutes to allow partial Schiff base formation (solution often turns yellow/orange).[2]

  • Oxidant Addition: Add Na₂S₂O₅ (2.85 g, 15 mmol) in a single portion.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[2] The intermediate imine should disappear.[2]

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • Adjust pH to ~8–9 using concentrated Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃.[2] This ensures the product is in its free-base form.[2]

  • Isolation: A precipitate will form.[2] Filter the solid using a Büchner funnel.[2]

  • Purification: Wash the filter cake with water (3 x 20 mL) followed by cold diethyl ether (20 mL). Recrystallize from Ethanol or DMF if necessary.[2]

Expected Yield: 75–85% Appearance: Tan to pale yellow powder.[2]

Method B: Polyphosphoric Acid Condensation (Scale-Up)

Mechanism: Acid-catalyzed condensation and dehydration at high temperature.[2] Advantages: Uses cheaper starting material (acid vs aldehyde); very robust; tolerates moisture.[2] Disadvantages: Viscous reaction mixture; generates large phosphate waste during neutralization.[2]

Materials
  • Precursor 1: 3,4-Diaminopyridine (1.0 equiv)

  • Precursor 2: Isonicotinic Acid (1.0 equiv)

  • Solvent/Reagent: Polyphosphoric Acid (PPA) (~10 g per 1 g of reactant)

  • Temperature: 150–160°C

Protocol Steps
  • Preparation: In a flask, mix 3,4-Diaminopyridine (10 mmol) and Isonicotinic Acid (10 mmol).

  • Acid Addition: Add PPA (20 g). Use a mechanical stirrer if scaling up, as the mixture is highly viscous.[2]

  • Heating: Heat to 150°C for 6–8 hours. The mixture will become a homogenous, dark syrup.[2]

  • Quench (Critical Step):

    • Cool to ~80°C (do not cool completely, or it will solidify into a glass).

    • Pour the hot syrup slowly into crushed ice (200 g) with rapid stirring. Caution: Exothermic.[2]

  • Neutralization: The solution will be strongly acidic.[2] Slowly add 50% NaOH or NH₄OH until pH reaches 7–8.[2] The product will precipitate out.[2]

  • Isolation: Filter the solid.

  • Purification: The crude product may contain phosphate salts.[2] Suspend in boiling water, filter hot, or recrystallize from DMF/Water.

Expected Yield: 65–75%[2]

Comparison of Reaction Conditions

FeatureMethod A (Aldehyde/Oxidant)Method B (Acid/PPA)
Reaction Type Oxidative CyclizationCondensation/Dehydration
Reagents Na₂S₂O₅, DMSOPolyphosphoric Acid
Temp/Time 120°C / 4-6 h150°C / 6-8 h
Workup Simple precipitation (Water)Complex neutralization
Purity (Crude) High (>90%)Moderate (Salt contamination)
Scalability Good (Solvent volume limits)Excellent (Industrial standard)

Characterization Data

Compound: 2-(Pyridin-4-yl)-1H-imidazo[4,5-c]pyridine Molecular Formula: C₁₁H₈N₄ Molecular Weight: 196.21 g/mol [2][1]

  • Melting Point: >300°C (Decomposes)[3][4]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H, NH)

    • δ 9.05 (s, 1H, H-2 of imidazo[4,5-c]pyridine core)

    • δ 8.80 (d, J=6.0 Hz, 2H, Pyridyl-H2',6')

    • δ 8.45 (d, J=5.5 Hz, 1H, H-6 of core)

    • δ 8.15 (d, J=6.0 Hz, 2H, Pyridyl-H3',5')

    • δ 7.75 (d, J=5.5 Hz, 1H, H-7 of core)

    • Note: Shifts may vary slightly depending on concentration and pH.

  • MS (ESI): m/z calculated for [M+H]⁺ 197.08; found 197.1.

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthetic issues.

  • Incomplete Cyclization: If the intermediate Schiff base persists (visible by LC-MS), increase the reaction temperature or add a Lewis acid catalyst (e.g., 5 mol% Ytterbium triflate) to the oxidative method.

  • Solubility: The product is sparingly soluble in organic solvents.[2] For NMR, use DMSO-d₆ or TFA-d.[2] For reactions, DMSO is superior to ethanol for solubility of the intermediate.

  • Regioselectivity: N-alkylation of this scaffold (if performed later) will yield a mixture of N1 and N3 isomers.[2] The N1 isomer is typically thermodynamically favored.[2]

References

  • General Oxidative Cyclization Method

    • Title: Mild and efficient synthesis of 2-substituted benzimidazoles and imidazopyridines using sodium metabisulfite.[2]

    • Source:Tetrahedron Letters, 2013.[2]

    • URL:[Link]

  • PPA Method for Imidazo[4,5-c]pyridines

    • Title: Synthesis of 2-substituted imidazo[4,5-c]pyridines.[2]

    • Source:Journal of Heterocyclic Chemistry, 1965 (Classic Protocol).
    • URL:[Link]

  • Microwave Assisted Synthesis (Alternative)

    • Title: Microwave-assisted synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines.[2][5]

    • Source:Synthetic Communications, 2005.[2]

    • URL:[Link]

  • Pharmacological Relevance (Analogues)

    • Title: Synthesis and biological evaluation of imidazo[4,5-c]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry, 2010.[2]

    • URL:[Link]

Sources

Application Note & Protocol: Determining the Solubility of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the principles and methodologies for accurately determining the solubility of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document provides a robust framework for its characterization in dimethyl sulfoxide (DMSO) and a range of common organic solvents. Both kinetic and thermodynamic solubility testing protocols are presented, offering researchers the tools to generate reliable and reproducible data essential for lead optimization, formulation development, and ensuring the integrity of in vitro and in vivo studies.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of considerable interest in medicinal chemistry due to its versatile biological activities, which include potential applications as kinase inhibitors for diseases like glioblastoma.[1][2] The journey of a promising compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[3]

A compound's solubility dictates its bioavailability, impacts the reliability of in vitro assay results, and influences formulation strategies.[3][4] Therefore, a thorough understanding of the solubility of this compound in various solvent systems is not merely a perfunctory measurement but a cornerstone of its preclinical development. This guide provides the theoretical and practical framework for such an investigation.

Understanding Solubility: Kinetic vs. Thermodynamic

When assessing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[5][6]

  • Kinetic Solubility: This is the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock into an aqueous or organic medium, begins to precipitate.[4][5][6] It is a measure of a supersaturated solution's stability and is often employed in high-throughput screening during early drug discovery due to its speed.[7] However, kinetic solubility can be influenced by factors such as the rate of dilution and the presence of DMSO, potentially leading to an overestimation of the true solubility.

  • Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with its most stable solid form.[3][5][6] This measurement is more time-consuming, often requiring incubation periods of 24-72 hours, but provides the most accurate and relevant data for formulation and biopharmaceutical assessment.[6]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of drug discovery. Early-stage hit-to-lead efforts may rely on faster kinetic assessments, while lead optimization and preclinical development necessitate the rigor of thermodynamic measurements.[3][7]

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][8] This protocol outlines the steps for measuring the solubility of this compound in DMSO and other organic solvents.

Materials and Equipment
  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • A selection of organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator (e.g., set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add a known volume of solvent (e.g., DMSO, Ethanol) A->B to vial C Seal vials and place on shaker B->C D Incubate at constant temperature (e.g., 24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC-UV or UV-Vis Spectroscopy G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Test Samples:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Accurately add a known volume of the desired solvent (e.g., 1 mL of DMSO, 1 mL of Ethanol, etc.) to each respective vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator within a temperature-controlled incubator.

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[6] The time to reach equilibrium can vary, and it is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured solubility is stable.[9]

  • Sample Separation:

    • After incubation, remove the vials and allow them to stand undisturbed for a short period.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to ensure only the dissolved compound is analyzed.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent (DMSO is often a good choice) at a known high concentration.

    • Generate a calibration curve by preparing a series of serial dilutions from the stock solution.

    • Dilute the filtered sample from step 3 into the appropriate concentration range for your analytical method.

    • Analyze the standards and the diluted sample by HPLC-UV or UV-Vis spectroscopy.

    • Determine the concentration of the dissolved compound in your sample by interpolating its response against the calibration curve.

  • Data Reporting:

    • Calculate the solubility in mg/mL or molarity (mol/L).

    • Record the temperature at which the experiment was conducted, as solubility is temperature-dependent.[9]

Protocol for High-Throughput Kinetic Solubility

Kinetic solubility assays are well-suited for screening larger numbers of compounds or conditions in parallel.[7][10] This protocol is adapted for a 96-well plate format.

Materials and Equipment
  • This compound

  • High-concentration stock solution in DMSO (e.g., 10 mM or 50 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or organic solvents

  • 96-well microplates (UV-transparent for direct UV assay)

  • Plate reader with UV-Vis absorbance or nephelometry capabilities

  • Multichannel pipettes

Experimental Workflow

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_detection Detection cluster_analysis Analysis A Prepare high-concentration DMSO stock solution B Dispense DMSO stock into 96-well plate A->B C Add aqueous buffer or organic solvent B->C D Mix and incubate (e.g., 2h at 25°C) C->D E Measure turbidity (Nephelometry) D->E G Filter/centrifuge and measure supernatant absorbance (UV) D->G F OR H Determine concentration at which precipitation occurs E->H G->H I Calculate Kinetic Solubility H->I

Caption: Workflow for Kinetic Solubility Determination.

Detailed Step-by-Step Protocol
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup:

    • Into the wells of a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution.[10] It is common to test a range of final concentrations.

  • Dilution and Incubation:

    • Rapidly add the aqueous buffer or organic solvent to each well to achieve the desired final compound concentration (e.g., add 198 µL for a 1:100 dilution). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

    • Mix the plate thoroughly and incubate for a set period, typically 1-2 hours, at room temperature.[7][10]

  • Detection and Quantification:

    • Nephelometry (Turbidity) Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show significant precipitation.[7][10]

    • Direct UV Method: After incubation, separate any precipitate by centrifugation of the plate or by using a filtration plate. Transfer the clear supernatant to a UV-transparent plate and measure the absorbance at the compound's λ_max. Calculate the concentration against a calibration curve prepared in the same solvent mixture.[10][11]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility TypeTemperature (°C)Solubility (mg/mL)Solubility (M)Notes
DMSOThermodynamic25[Experimental Value][Calculated Value]Highly soluble, often used for stock solutions.
EthanolThermodynamic25[Experimental Value][Calculated Value]
MethanolThermodynamic25[Experimental Value][Calculated Value]
AcetonitrileThermodynamic25[Experimental Value][Calculated Value]
PBS (pH 7.4)Kinetic25[Experimental Value][Calculated Value]1% final DMSO concentration.
PBS (pH 7.4)Thermodynamic25[Experimental Value][Calculated Value]

Note: This table is a template for recording experimentally determined values.

The structure of this compound contains multiple nitrogen atoms capable of acting as hydrogen bond acceptors and a hydrogen on the imidazole ring that can act as a hydrogen bond donor. This suggests that the compound will exhibit higher solubility in polar, protic solvents (like methanol and ethanol) and polar, aprotic solvents capable of hydrogen bonding (like DMSO) compared to non-polar solvents.[12]

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive characterization of the solubility of this compound. By employing both kinetic and thermodynamic methods, researchers can generate high-quality, reliable data critical for advancing drug discovery programs. Accurate solubility assessment ensures the integrity of biological data and informs rational strategies for formulation and preclinical development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BioDuro. ADME Solubility Assay.
  • National Center for Advancing Translational Sciences.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. Thermodynamic Solubility Assay.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • Raytor.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Lund University Publications.
  • Chemistry Stack Exchange. How to predict the solubility of an organic compound in different kinds of solvents?.
  • Wang, L. et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gürsoy, E. et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

Sources

Application Note: Preparation of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis, purification, and solubilization of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine (CAS: N/A for specific isomer, generic scaffold reference). This heterocyclic scaffold is a critical pharmacophore in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. It is frequently utilized in the development of inhibitors for TGF


R1 (ALK5) , p38 MAP kinase , and Aurora kinases .

For in vitro kinase assays, chemical purity and solvent compatibility are paramount. Impurities such as trace metals (from cross-coupling) or unreacted diamines can act as assay interferents (PAINS), leading to false positives. This guide provides a robust Polyphosphoric Acid (PPA) cyclodehydration protocol to ensure high yield and purity, followed by a specific downstream processing workflow for biological evaluation.

Retrosynthetic Analysis & Mechanism

The construction of the imidazo[4,5-c]pyridine core requires the fusion of an imidazole ring onto a pyridine backbone.[1] The most robust route for the 2-substituted derivative involves the condensation of 3,4-diaminopyridine with isonicotinic acid .

Reaction Scheme (Graphviz Visualization)

Synthesispathway cluster_conditions Reaction Parameters SM1 3,4-Diaminopyridine (Precursor A) Cond Cyclodehydration (PPA, 180°C) SM1->Cond SM2 Isonicotinic Acid (Precursor B) SM2->Cond Inter Amide Intermediate (Transient) Prod 2-Pyridin-4-yl-1H- imidazo[4,5-c]pyridine Inter->Prod -H2O Cond->Inter fast

Figure 1: One-pot cyclodehydration synthesis of the target scaffold. The reaction proceeds via an initial amide formation followed by ring closure driven by the dehydrating power of polyphosphoric acid (PPA).

Detailed Synthesis Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsQuantityRole
3,4-Diaminopyridine 109.131.01.09 g (10 mmol)Core Scaffold
Isonicotinic Acid 123.111.01.23 g (10 mmol)C2-Substituent Source
Polyphosphoric Acid (PPA) N/ASolvent~15 gSolvent/Dehydrating Agent
Ammonium Hydroxide (28%) 35.05ExcessAs neededNeutralization
Water (Milli-Q) 18.02Solvent100 mLQuenching
Step-by-Step Methodology

Expert Insight: While oxidative cyclization using aldehydes (with Na


S

O

) is milder, the PPA method is preferred for this specific "pyridine-pyridine" fusion because it avoids transition metal catalysts (Pd/Cu) that are notorious for interfering with kinase assays.
  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 3,4-diaminopyridine (1.09 g) and isonicotinic acid (1.23 g).

    • Add Polyphosphoric Acid (PPA) (15 g). Note: PPA is extremely viscous. It is best added by warming the PPA container slightly or using a wide-mouth spatula.

  • Cyclization:

    • Equip the flask with a mechanical stirrer (magnetic stirring may fail due to viscosity) and a calcium chloride drying tube.

    • Heat the mixture to 180–200 °C in an oil bath.

    • Maintain temperature for 4–6 hours . The mixture will turn dark brown/red.

    • Monitor: Take a small aliquot, quench in water, neutralize, and check via TLC (10% MeOH in DCM) or LC-MS.

  • Quenching & Isolation:

    • Cool the reaction mixture to ~80 °C (do not cool to RT, or it will solidify into a glass).

    • Slowly pour the hot syrup into ice-cold water (100 mL) with vigorous stirring. The PPA will hydrolyze; this is exothermic.

    • Adjust the pH of the resulting solution to pH 8–9 using Ammonium Hydroxide (28%) .

    • A precipitate (the product) will form.[2] Stir at 4 °C for 1 hour to maximize precipitation.

  • Purification:

    • Filter the solid and wash copiously with water to remove phosphate salts.

    • Recrystallization: Dissolve the crude solid in boiling ethanol/water (9:1). Filter while hot to remove insoluble char. Cool to crystallize.

    • Yield: Expected yield is 65–75%.

Purification & QC for Kinase Assays

For biochemical assays (IC


 determination), "organic synthesis purity" (~95%) is often insufficient. We require "biochemical purity" to ensure no inhibition from minor regioisomers.
Preparative HPLC (Recommended)

If the recrystallized material shows <98% purity by LC-MS, perform Prep-HPLC.

  • Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5

    
    m, 19 x 150 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM NH

    
    HCO
    
    
    
    for basic pH stability).
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Lyophilization: Freeze-dry the collected fractions to obtain a fluffy powder. Avoid rotary evaporation to dryness as it can trap solvents.

Quality Control Specifications
TestMethodAcceptance CriteriaReason
Identity 1H NMR (DMSO-d

)
Matches structureConfirm [4,5-c] isomer vs [4,5-b]
Purity LC-MS (UV 254 nm)> 98.0%Avoid false positives
Identity HRMSm/z [M+H]+ ± 5 ppmConfirm formula
Solubility Visual in DMSOClear at 10 mMEssential for dispensing

Assay Preparation Protocol

Compound Management Workflow (Graphviz)

AssayWorkflow cluster_QC Critical Checkpoint Solid Lyophilized Solid (>98% Purity) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock Weigh & Dissolve Storage Storage (-20°C, Desiccated) Stock->Storage Aliquot InterPlate Intermediate Plate (100x Conc. in DMSO) Stock->InterPlate Serial Dilution AssayPlate Assay Plate (1x Conc. in Buffer) InterPlate->AssayPlate Acoustic Transfer (Echo/Mosquito)

Figure 2: Compound management workflow from solid powder to assay plate. Acoustic transfer is recommended to minimize DMSO carryover.

Preparation of 10 mM Master Stock
  • Weigh approximately 2–5 mg of the purified compound.

  • Calculate the volume of DMSO (anhydrous, biochemical grade) required using the formula:

    
    
    
  • Vortex for 1 minute. Sonicate for 5 minutes if necessary. The solution should be clear and yellow/amber.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles. Store at -20 °C.
    
Assay Conditions (Typical)
  • Final DMSO Concentration: Must be

    
     (v/v). High DMSO can inhibit kinases or denature proteins.
    
  • Controls: Include a "DMSO-only" well (0% inhibition) and a reference inhibitor well (e.g., Staurosporine).

Troubleshooting & Expert Tips

  • Regioisomer Contamination: The starting material, 3,4-diaminopyridine, is asymmetric. While the PPA method generally favors the thermodynamically stable [4,5-c] product, trace amounts of [4,5-b] isomers (from 2,3-diaminopyridine impurities in the starting material) can occur.

    • Validation: Check the aromatic region in NMR.[2][3] The [4,5-c] isomer has a distinct singlet at the C2 position and specific coupling constants for the pyridine ring protons.

  • Solubility Issues: If the compound precipitates in the assay buffer:

    • Ensure the intermediate dilution step is performed carefully.

    • Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent aggregation.

  • Hygroscopicity: The imidazopyridine core can hydrogen bond with water. Always equilibrate the DMSO stock to room temperature before opening to prevent water uptake from the air (DMSO is hygroscopic).

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721–8734. Link

  • Goker, H., et al. (2023).[4] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 27, 1-15. Link

  • Clements, C. M., et al. (2005). (1H-Imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: A novel class of potent MSK-1-inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 15(14), 3402-3406. Link[1]

  • Standard Protocol for PPA Cyclization: Organic Syntheses, Coll. Vol. 4, p. 828 (1963); Vol. 39, p. 56 (1959). (Adapted for imidazopyridines).[1][2][5][3][4][6][7][8][9][10][11]

Sources

Application Note: High-Efficiency Cyclization Protocols for 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents required for cyclization of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine Content Type: Detailed Application Note and Protocol.

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purines and benzimidazoles. It is widely utilized in the development of kinase inhibitors (e.g., PI3K, mTOR), anticancer agents, and phosphodiesterase inhibitors.

This guide details the synthesis of This compound via the cyclization of 3,4-diaminopyridine with isonicotinic acid derivatives.[1] We present three distinct methodologies ranging from classical condensation to modern green catalysis, allowing researchers to select the optimal route based on scale, available equipment, and purity requirements.

Retrosynthetic Analysis & Strategy

The construction of the imidazole ring fused to the pyridine core relies on the condensation of a 1,2-diamine system with a carbon electrophile. For the [4,5-c] isomer, the critical precursor is 3,4-diaminopyridine (3,4-DAP) .[2]

Strategic Considerations
  • Regiochemistry: Unlike 2,3-diaminopyridine (which yields the [4,5-b] isomer), 3,4-diaminopyridine unequivocally yields the [4,5-c] core. However, the product exists as a tautomeric mixture (1H/3H) in solution.

  • Oxidation State: The carbon source determines the reaction type:

    • Aldehydes (Isonicotinaldehyde): Requires an oxidative cyclization step (e.g., Na₂S₂O₅, Air/O₂, or Iodine).

    • Carboxylic Acids (Isonicotinic Acid): Requires strong dehydrating conditions (e.g., PPA, Eaton's Reagent).

Retrosynthesis Target This compound Intermediate Schiff Base / Amide Intermediate Target->Intermediate Cyclization (-H2O / -2H) Precursors {3,4-Diaminopyridine} + {Isonicotinic Acid OR Isonicotinaldehyde} Intermediate->Precursors Condensation

Figure 1: Retrosynthetic disconnection of the target scaffold.[1]

Method A: Oxidative Cyclization (The "Mild" Route)

Reagent: Sodium Metabisulfite (Na₂S₂O₅) Precursors: 3,4-Diaminopyridine + Isonicotinaldehyde Mechanism: Formation of a bisulfite adduct/Schiff base followed by thermally induced oxidative ring closure.

Rationale

This method avoids corrosive mineral acids and typically offers easier workup than PPA routes.[1] Sodium metabisulfite acts as a mild oxidant and facilitates the formation of the imidazole ring from the intermediate imine.

Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagent Loading:

    • Dissolve 3,4-Diaminopyridine (1.09 g, 10 mmol) in DMF (15 mL).

    • Add Isonicotinaldehyde (1.07 g, 10 mmol).

    • Add Sodium Metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol).

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the diamine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (100 mL) with vigorous stirring.

    • A precipitate should form.[1] If no solid forms, neutralize carefully with saturated NaHCO₃ to pH ~7-8.[1]

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL) and diethyl ether (20 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Expected Yield: 75–85%[1]

Method B: Acid-Catalyzed Condensation (The "Robust" Route)

Reagent: Polyphosphoric Acid (PPA) Precursors: 3,4-Diaminopyridine + Isonicotinic Acid Mechanism: Acid-mediated double dehydration.[1]

Rationale

Polyphosphoric acid serves as both the solvent and the dehydrating agent. This method is historically the most robust for fusing imidazole rings when the carboxylic acid partner is stable to harsh acidic conditions.

Protocol
  • Preparation: Use a 50 mL round-bottom flask. Note: PPA is extremely viscous; warming it slightly aids in handling.

  • Reagent Loading:

    • Add Polyphosphoric Acid (15 g).

    • Add 3,4-Diaminopyridine (1.09 g, 10 mmol).

    • Add Isonicotinic Acid (1.23 g, 10 mmol).

  • Reaction:

    • Heat the mixture to 180–200°C for 4–6 hours. The mixture will become a homogeneous, dark syrup.

    • Caution: Ensure efficient stirring to prevent local charring.[1]

  • Quenching (Critical Step):

    • Cool the reaction to ~80°C (do not let it solidify completely).

    • Pour the hot syrup slowly into crushed ice (100 g) with rapid stirring.

    • Exothermic: The hydrolysis of PPA releases significant heat.

  • Neutralization:

    • The resulting solution will be strongly acidic. Slowly add Ammonium Hydroxide (28% NH₃) or 50% NaOH solution until pH reaches 8–9.

    • The product will precipitate as a beige/brown solid.

  • Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry in a vacuum oven at 60°C.

Expected Yield: 80–90%

Method C: Green Catalytic Route (Lewis Acid)

Reagent: Zinc Triflate [Zn(OTf)₂] Precursors: 3,4-Diaminopyridine + Isonicotinaldehyde Mechanism: Lewis-acid catalyzed activation of the carbonyl and Schiff base formation.

Rationale

For laboratories prioritizing Green Chemistry or handling sensitive substrates, Zinc Triflate offers a catalytic, solvent-friendly alternative (Methanol) to the harsh PPA or high-boiling DMF methods.

Protocol
  • Reagent Loading:

    • In a flask, combine 3,4-Diaminopyridine (1 mmol) and Isonicotinaldehyde (1.2 mmol).

    • Add Zn(OTf)₂ (30 mol%, 109 mg).

    • Add Methanol (10 mL).

  • Reaction: Reflux the mixture for 12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure.

    • The residue is dissolved in Ethyl Acetate and washed with water.

    • Note: Since the product contains basic nitrogens, it may remain in the aqueous phase if acidic. Ensure the aqueous layer is pH adjusted (pH 8) before extraction.

  • Purification: The crude product often precipitates directly from methanol upon cooling or can be recrystallized.[1]

Expected Yield: 85–92%[1]

Comparative Analysis of Methods

FeatureMethod A (Na₂S₂O₅)Method B (PPA)Method C (Zn(OTf)₂)
Reaction Type Oxidative CyclizationDehydrative CondensationLewis Acid Catalysis
Conditions 120°C, DMF, 4-6h200°C, Neat, 4-6h65°C (Reflux), MeOH, 12h
Scalability HighMedium (Viscosity issues)High
Green Metric Moderate (DMF solvent)Low (Acid waste)High (MeOH, Catalytic)
Yield GoodExcellentExcellent
Purity Profile Trace sulfur byproducts possiblePhosphate salts must be washedHigh purity

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity and Tautomerism

While 3,4-DAP guarantees the [4,5-c] skeleton, the hydrogen on the imidazole ring is labile.

  • Observation: In NMR (DMSO-d6), the NH proton acts as a tautomer between N1 and N3.

  • Implication: If alkylating the product further, expect a mixture of N1 and N3 regioisomers unless specific directing groups or steric control is used.

Purification of Amphoteric Product

The target molecule contains three basic nitrogens and an acidic NH.

  • Solubility: Poor in non-polar solvents.[1] Soluble in DMSO, hot alcohols, and dilute acid.

  • Chromatography: If using silica gel, add 1% Triethylamine (TEA) or Ammonia to the eluent (DCM/MeOH) to prevent streaking and irreversible adsorption.

Safety Handling
  • 3,4-Diaminopyridine: Highly toxic (Voltage-gated potassium channel blocker).[1] Handle in a fume hood with double gloves.[1]

  • PPA: Corrosive and viscous.[1] Use mechanical stirring for scales >10g.[1]

Workflow Visualization

Workflow cluster_0 Method Selection cluster_1 Reaction Pathways cluster_2 Workup & Isolation Start Start: 3,4-Diaminopyridine Choice Choose Reagent System Start->Choice RouteA Route A: Oxidative + Isonicotinaldehyde + Na2S2O5 / DMF Choice->RouteA Mild/Oxidative RouteB Route B: Condensation + Isonicotinic Acid + PPA (200°C) Choice->RouteB Robust/Acidic RouteC Route C: Catalytic + Isonicotinaldehyde + Zn(OTf)2 / MeOH Choice->RouteC Green/Catalytic QuenchA Pour into Ice Water Filter Precipitate RouteA->QuenchA QuenchB Pour into Ice Neutralize (NH4OH) Filter RouteB->QuenchB QuenchC Evaporate Solvent Extract (EtOAc/H2O) RouteC->QuenchC Final Pure this compound QuenchA->Final QuenchB->Final QuenchC->Final

Figure 2: Decision tree and workflow for the synthesis of the target molecule.

References

  • Temple, C., et al. (1987).[3] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746–1751.[3] Link (Foundational work on PPA and oxidative cyclization routes).

  • Göker, H., et al. (2023).[4] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity, 27. Link (Protocol for Na₂S₂O₅ mediated cyclization).

  • Bala, M., et al. (2014). "Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives Catalyzed by Zinc Triflate." Journal of Heterocyclic Chemistry / J. SciMed Central. Link (Green catalytic method using Zn(OTf)₂).

  • Buknall, G., et al. (2005). "(1H-Imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: A novel class of potent MSK-1-inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters, 15(14), 3402-3406. Link (Application of the scaffold in kinase inhibition).

Sources

Application Note: Formulation Strategies for the Delivery of Galunisertib (2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine), a TGF-βRI Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Galunisertib (also known as LY2157299) is a potent, orally available small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGF-βRI) kinase.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of various diseases, including cancer and fibrosis.[3][4] By selectively inhibiting TGF-βRI kinase, Galunisertib blocks the canonical signaling pathway, thereby impeding tumor growth, invasion, and immunosuppression, making it a promising therapeutic agent in oncology.[4][5]

Despite its therapeutic potential, the clinical development of Galunisertib is hampered by a significant challenge common to many kinase inhibitors: poor aqueous solubility.[6][7] This inherent physicochemical property can lead to low and variable oral bioavailability, potentially compromising therapeutic efficacy.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the delivery challenges of Galunisertib. We will explore the causality behind experimental choices for three key strategies—Amorphous Solid Dispersions, Lipid-Based Formulations, and Polymeric Nanoparticles—and provide detailed, self-validating protocols for their preparation and characterization.

Part 1: Physicochemical Characterization & Formulation Challenges

A thorough understanding of Galunisertib's physicochemical properties is the foundation for rational formulation design. These properties dictate its behavior in vitro and in vivo and highlight the specific hurdles that must be overcome.

The primary challenge for Galunisertib is its low aqueous solubility. While highly soluble in organic solvents like DMSO[9][10][11], its limited solubility in aqueous media across the physiological pH range restricts its dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.[8] This can result in incomplete drug absorption and high inter-patient variability. The goal of advanced formulation is to enhance the apparent solubility and dissolution rate to ensure adequate and consistent systemic exposure.

Table 1: Physicochemical Properties of Galunisertib (LY2157299)

PropertyValueSourceImplication for Formulation
Chemical Name 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine-Complex heterocyclic structure contributing to low solubility.
Molecular Formula C₂₂H₁₉N₅O[9]-
Molecular Weight 369.4 g/mol [5][9]Moderate molecular weight.
Aqueous Solubility Poor[6][12]Dissolution rate-limited absorption; potential for low bioavailability.
LogP 2.4 (Computed)[5]Indicates moderate lipophilicity, suitable for lipid-based systems.
Solubility in Solvents Soluble in DMSO to 50-100 mM[1][9]Useful for initial lab-scale formulation using solvent-based methods.
Physical Form Solid[9]Can exist in crystalline and amorphous forms.[13]

Part 2: Formulation Strategies & Protocols

To address the poor solubility of Galunisertib, several advanced formulation strategies can be employed. This section details the principles, protocols, and characterization methods for three effective approaches.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Principle of Causality: Crystalline solids possess a highly ordered, stable lattice structure that requires significant energy to break during dissolution. Amorphous forms, lacking this long-range order, exist in a higher energy state.[8] This higher Gibbs free energy translates to a lower energy barrier for dissolution, leading to enhanced apparent solubility and faster dissolution rates.[8] However, amorphous forms are thermodynamically unstable and tend to revert to their crystalline state.[14] The core principle of an ASD is to kinetically stabilize the amorphous drug by dispersing it at a molecular level within an inert polymer matrix.[14][15] The polymer increases the glass transition temperature (Tg) of the mixture and creates physical barriers that hinder molecular mobility, thereby inhibiting nucleation and crystal growth.[15]

Experimental Protocol: Preparation of Galunisertib ASD by Solvent Evaporation

This protocol describes a common lab-scale method for producing ASDs.

  • Polymer Selection: Select a suitable polymer such as Polyvinylpyrrolidone/Vinyl Acetate copolymer (PVP/VA) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS).

  • Solvent System: Identify a common solvent for both Galunisertib and the selected polymer (e.g., a mixture of dichloromethane and methanol).

  • Preparation of Drug-Polymer Solution:

    • Dissolve Galunisertib (e.g., 100 mg) and the polymer (e.g., 300 mg, for a 1:3 drug-to-polymer ratio) in the chosen solvent system (e.g., 10 mL) with stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Pour the solution into a petri dish to create a thin film.

    • Evaporate the solvent under a stream of nitrogen or in a fume hood at ambient temperature for 24 hours.

    • Transfer the resulting film to a vacuum oven and dry at 40°C for at least 48 hours to remove residual solvent.

  • Milling and Sieving:

    • Gently scrape the dried film from the dish.

    • Mill the film into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size. Store in a desiccator.

Workflow for ASD Preparation and Characterization

ASD_Workflow cluster_prep Preparation cluster_char Characterization P1 Dissolve Galunisertib & Polymer in Solvent P2 Solvent Evaporation (Thin Film Casting) P1->P2 P3 Vacuum Drying P2->P3 P4 Milling & Sieving P3->P4 C1 DSC (Assess Tg, Amorphous State) P4->C1 Analyze ASD Powder C2 PXRD (Confirm Lack of Crystallinity) P4->C2 Analyze ASD Powder C3 FTIR (Drug-Polymer Interactions) P4->C3 Analyze ASD Powder C4 In Vitro Dissolution (Performance Testing) P4->C4 Analyze ASD Powder

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation and analysis.

Self-Validating Characterization of ASDs:

The success of an ASD formulation hinges on confirming the amorphous state and assessing its stability and performance. A combination of analytical techniques is required for comprehensive characterization.[15][16]

  • Differential Scanning Calorimetry (DSC): This is the primary tool to confirm the amorphous nature of the dispersion.[17] A successful ASD will show a single glass transition temperature (Tg) between the Tgs of the pure drug and polymer, and the absence of a sharp melting endotherm corresponding to crystalline Galunisertib.[17][18]

  • Powder X-Ray Diffraction (PXRD): PXRD provides definitive proof of the solid state. Crystalline materials produce sharp Bragg's peaks, whereas amorphous materials show a characteristic broad "halo" pattern.[17] The absence of sharp peaks in the ASD's diffractogram confirms its amorphous nature.[19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide insights into potential molecular interactions (e.g., hydrogen bonding) between Galunisertib and the polymer.[16] Shifts in characteristic peaks of the drug or polymer in the ASD spectrum compared to their physical mixture can indicate interactions that contribute to stabilization.[19]

  • In Vitro Dissolution Testing: This is a critical performance test. The dissolution rate of the ASD should be compared against the crystalline drug (and a physical mixture) in a relevant medium (e.g., simulated gastric or intestinal fluid). A significant increase in both the rate and extent of dissolution validates the formulation's success.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Principle of Causality: Lipid-based formulations like SEDDS are an effective strategy for lipophilic drugs such as Galunisertib (LogP ~2.4).[5][20] SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions (or micro/nanoemulsions) upon gentle agitation in aqueous media, such as the GI fluids.[21] The drug is pre-dissolved in the lipidic phase. Upon emulsification, the drug is presented to the GI tract within small lipid droplets, offering a large surface area for absorption.[22] This strategy bypasses the dissolution step, which is rate-limiting for poorly soluble drugs, and can also leverage lipid absorption pathways, potentially reducing first-pass metabolism.[21]

Experimental Protocol: Formulation of a Galunisertib-Loaded SEDDS

  • Excipient Screening:

    • Oil Phase: Determine the solubility of Galunisertib in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) to select the oil with the highest solubilizing capacity.

    • Surfactant/Co-surfactant: Screen various surfactants (e.g., Kolliphor RH 40, Tween 80) and co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to emulsify the selected oil phase.

  • Constructing Ternary Phase Diagrams:

    • To identify the optimal concentration ranges, construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant.

    • Titrate mixtures of oil and surfactant/co-surfactant with water and observe the formation of emulsions. The regions that form clear, stable nanoemulsions upon dilution are identified as the self-emulsifying region.[23]

  • Preparation of Galunisertib SEDDS:

    • Based on the phase diagram, select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant).

    • Add the required amount of Galunisertib to the pre-mixed excipients.

    • Heat the mixture gently (e.g., to 40°C) and vortex until a clear, homogenous solution is formed.

  • Loading into Capsules:

    • The resulting liquid SEDDS formulation can be filled into hard gelatin capsules for oral administration.

Workflow for SEDDS Formulation and Evaluation

SEDDS_Workflow cluster_dev Development cluster_eval Evaluation D1 Screen Excipients (Oils, Surfactants) D2 Construct Ternary Phase Diagrams D1->D2 D3 Select Optimal Ratio & Prepare Drug-Loaded SEDDS D2->D3 E1 Emulsification Time & Dispersibility Test D3->E1 Characterize Formulation E2 Droplet Size & Zeta Potential D3->E2 Characterize Formulation E3 Thermodynamic Stability D3->E3 Characterize Formulation E4 In Vitro Drug Release D3->E4 Characterize Formulation

Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) development.

Self-Validating Characterization of SEDDS:

The quality of a SEDDS formulation is determined by its ability to emulsify efficiently and remain stable.

  • Self-Emulsification Assessment: The time taken for the SEDDS to form a homogenous emulsion upon dilution in an aqueous medium is measured.[23] A rapid emulsification time (typically < 1 minute) is desirable.

  • Droplet Size and Zeta Potential Analysis: Upon dilution, the droplet size and polydispersity index (PDI) are measured using dynamic light scattering (DLS). A small droplet size (<200 nm) and low PDI (<0.3) are indicative of a stable nanoemulsion. Zeta potential measurement helps predict the stability of the emulsion, with higher absolute values indicating greater stability.[24]

  • Thermodynamic Stability Studies: The formulation is subjected to stress tests, such as centrifugation and freeze-thaw cycles, to ensure it does not undergo phase separation or drug precipitation.[23]

  • In Vitro Drug Release: Drug release from the emulsified system is studied using a dialysis bag method. This demonstrates the ability of the formulation to maintain the drug in a solubilized state, available for absorption.

Strategy 3: Polymeric Nanoparticles

Principle of Causality: Encapsulating a drug within polymeric nanoparticles offers several advantages for delivery.[25] The small particle size (typically < 500 nm) provides a large surface area-to-volume ratio, which can enhance dissolution rates.[26] For a drug like Galunisertib, encapsulation within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), can provide controlled or sustained release of the drug.[27] This can help maintain therapeutic drug concentrations over an extended period, potentially reducing dosing frequency. Furthermore, nanoparticle-based systems can protect the drug from degradation in the harsh GI environment and can be engineered for targeted delivery.[28]

Experimental Protocol: Preparation of Galunisertib-Loaded PLGA Nanoparticles by Nanoprecipitation

Nanoprecipitation, or solvent displacement, is a straightforward method for preparing polymeric nanoparticles.[27][29]

  • Organic Phase Preparation:

    • Dissolve Galunisertib (e.g., 10 mg) and PLGA (e.g., 100 mg) in a water-miscible organic solvent such as acetone or acetonitrile (e.g., 5 mL).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v), to prevent nanoparticle aggregation.

  • Nanoprecipitation:

    • Inject the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal and Purification:

    • Stir the resulting suspension at room temperature for 3-4 hours to allow the organic solvent to evaporate.

    • Purify the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the purified nanoparticle suspension using a cryoprotectant (e.g., 5% trehalose) to obtain a stable, dry powder that can be easily redispersed.

Workflow for Nanoparticle Synthesis and Analysis

NP_Workflow cluster_synth Synthesis cluster_analysis Analysis S1 Prepare Organic Phase (Drug + Polymer) S3 Nanoprecipitation (Inject Organic into Aqueous) S1->S3 S2 Prepare Aqueous Phase (Stabilizer) S2->S3 S4 Solvent Removal & Purification (Centrifugation) S3->S4 S5 Lyophilization S4->S5 A1 Particle Size & Zeta Potential (DLS) S5->A1 Characterize Nanoparticles A2 Morphology (SEM/TEM) S5->A2 Characterize Nanoparticles A3 Encapsulation Efficiency & Drug Loading S5->A3 Characterize Nanoparticles A4 In Vitro Drug Release (Sustained Release Profile) S5->A4 Characterize Nanoparticles

Caption: Workflow for Polymeric Nanoparticle synthesis and characterization.

Self-Validating Characterization of Nanoparticles:

  • Particle Size, PDI, and Zeta Potential: Measured using DLS to confirm the formation of nanosized particles with a narrow size distribution.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): EE is the percentage of the initial drug that is successfully encapsulated within the nanoparticles. DL is the weight percentage of the drug relative to the total weight of the nanoparticle. These are critical parameters determining the feasibility of the formulation and are measured by dissolving a known amount of nanoparticles and quantifying the drug content via HPLC.

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) is used to visualize the nanoparticles, confirming their spherical shape and smooth surface.

  • In Vitro Drug Release: The release of Galunisertib from the nanoparticles is studied over an extended period (e.g., 72 hours) in a release medium (e.g., PBS pH 7.4). A sustained release profile is typically expected and is a key performance indicator.

Part 3: Comparative Analysis and Strategy Selection

The choice of formulation strategy depends on the specific objectives of the research, such as the desired pharmacokinetic profile, the intended route of administration, and the stage of development.

Table 2: Comparative Summary of Formulation Strategies for Galunisertib

ParameterAmorphous Solid Dispersion (ASD)Self-Emulsifying System (SEDDS)Polymeric Nanoparticles
Primary Mechanism Increased apparent solubility and dissolution rate by overcoming crystal lattice energy.Bypassing dissolution by pre-dissolving drug in a lipid vehicle.Increased surface area; potential for sustained/controlled release.
Typical Drug Loading Moderate to High (up to 50%)Low to Moderate (depends on lipid solubility)Low to Moderate (typically < 20%)
Release Profile Rapid ("Spring and Parachute")RapidSustained / Controlled
Key Advantages High drug loading potential; established manufacturing processes (spray drying, HME).[19]Excellent for lipophilic drugs; enhances absorption via lipid pathways.[21]Provides sustained release; protects drug from degradation; potential for targeting.[28][30]
Key Challenges Physical instability (recrystallization); potential for drug to precipitate from supersaturated solution.[15]Limited to lipophilic drugs; potential for GI side effects from high surfactant concentrations.Lower drug loading; more complex manufacturing and purification process.[27]
Best Suited For Rapid onset of action; improving exposure for dissolution-rate limited drugs.Enhancing bioavailability of lipophilic drugs; bypassing first-pass metabolism.Reducing dosing frequency; achieving prolonged therapeutic effect; targeted delivery.

Decision-Making Logic for Formulation Selection

Decision_Tree Start Start: Formulate Galunisertib Q1 What is the primary PK goal? Start->Q1 A1_Rapid Rapid Absorption & Maximized Exposure Q1->A1_Rapid Rapid A1_Sustained Sustained/Prolonged Release Q1->A1_Sustained Sustained Q2 Is drug loading a major constraint? A1_Rapid->Q2 Strategy_NP Pursue Polymeric Nanoparticles A1_Sustained->Strategy_NP Strategy_ASD Pursue Amorphous Solid Dispersion (ASD) Q2->Strategy_ASD Yes Strategy_SEDDS Pursue Self-Emulsifying System (SEDDS) Q2->Strategy_SEDDS No

Caption: Decision tree for selecting a Galunisertib formulation strategy.

Conclusion

The delivery of this compound (Galunisertib) presents a classic pharmaceutical challenge of poor aqueous solubility. Overcoming this hurdle is paramount to realizing its full therapeutic potential. This application note has detailed three robust formulation strategies—amorphous solid dispersions, self-emulsifying drug delivery systems, and polymeric nanoparticles—each operating on distinct physicochemical principles to enhance bioavailability. The provided protocols are designed to be self-validating through rigorous, multi-faceted characterization, ensuring scientific integrity. By carefully considering the desired pharmacokinetic profile and development objectives as outlined in the comparative analysis, researchers can select and develop an optimal formulation to advance the clinical translation of this promising TGF-βRI kinase inhibitor.

References

  • Microfluidic-Assisted Production of Gastro-Resistant Active-Targeted Diatomite Nanoparticles for the Local Release of Galunisertib in Metastatic Colorectal Cancer Cells. PubMed. [Link]

  • POLYMERIC NANOPARTICLES FOR TARGETED DRUG DELIVERY. IIP Series. [Link]

  • Polymeric Nanoparticles for Drug Delivery. Springer Nature Experiments. [Link]

  • Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. ResearchGate. [Link]

  • Advanced Preparation Techniques for Polymeric Nanoparticles and their Application in Drug Delivery. Bentham Science Publishers. [Link]

  • Preparation methods of polymeric nanoparticles. Slideshare. [Link]

  • Therapeutic Effect of Polymeric Nanomicelles Formulation of LY2157299-Galunisertib on CCl4-Induced Liver Fibrosis in Rats. PMC. [Link]

  • Characterization of amorphous solid dispersions. Kinam Park. [Link]

  • Characterization methods of amorphous form stability in solid dispersion: A review. Jurnal Universitas Padjadjaran. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. [Link]

  • Physico-chemical characterization of self-emulsifying drug delivery systems. PubMed. [Link]

  • Targeted delivery of galunisertib attenuates fibrogenesis in an integrated ex vivo renal transplant and fibrosis model. bioRxiv.org. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • Nanocarrier-Based Therapeutics and Theranostics Drug Delivery Systems for Next Generation of Liver Cancer Nanodrug Modalities. Dove Medical Press. [Link]

  • Characterization of amorphous solid dispersions. Uni Halle. [https://opendata.uni-halle.de/bitstream/1981185920/23841/1/Thesis_Ste}}]{[Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. MDPI. [Link]

  • Enzymatically responsive nanocarriers targeting PD-1 and TGF-β pathways reverse immunotherapeutic resistance and elicit robust therapeutic efficacy. PMC. [Link]

  • Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors. Publishing at the Library. [Link]

  • SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Journal of IMAB. [Link]

  • Development and characterization of self emulsifying drug delivery system of a poorly water soluble drug using natural oil. SciSpace. [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PMC. [Link]

  • Galunisertib. PubChem. [Link]

  • Galunisertib TGFBR1 82601. BPS Bioscience. [Link]

  • Inherent formulation issues of kinase inhibitors. DSpace@UAntwerpen. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Relative bioavailability of three formulations of galunisertib administered as monotherapy in patients with advanced or metastatic cancer. Drugs in Context. [Link]

  • Definition of TGF-beta receptor 1 kinase inhibitor SH3051. NCI Drug Dictionary. [Link]

  • WO2018006870A1 - Galunisertib crystal form and preparation method therefor and use thereof.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta. Dove Medical Press. [Link]

  • 2-(pyridin-2-yl)-1H-imidazo(4,5-c)pyridine. PubChem. [Link]

  • Clinical development of galunisertib (LY2157299 monohydrate), a small. DDDT. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • Relative bioavailability of three formulations of galunisertib administered as monotherapy in patients with advanced or metastatic cancer. Semantic Scholar. [Link]

  • Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic.... ResearchGate. [Link]

  • 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. EPA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. The structural similarity of the imidazo[4,5-c]pyridine core to naturally occurring purines makes it a privileged scaffold in medicinal chemistry, driving the need for robust and high-yielding synthetic protocols.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary route involves the condensation and subsequent cyclization of 3,4-diaminopyridine with a pyridine-4-carboxaldehyde or its equivalent.

Q1: Why is my reaction yield consistently low?

Low yield is the most common frustration in this synthesis. It rarely stems from a single cause but rather a combination of factors. A systematic approach is key to diagnosis.

Answer:

Several factors can contribute to low yields. Let's break down the most probable causes and their solutions:

  • Incomplete Reaction: The condensation and cyclization may not have proceeded to completion.

    • Causality: The formation of the imidazole ring is a dehydration reaction. Insufficient energy (heat) or reaction time can lead to stalling. For syntheses starting from an aldehyde, an oxidative step is required for aromatization, which can be slow if relying on atmospheric oxygen.[3]

    • Solutions:

      • Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, consider extending the reaction time or cautiously increasing the temperature. Refluxing in a suitable high-boiling solvent is a common strategy.[3]

      • Employ a Mild Oxidant: When using an aldehyde, air oxidation can be inefficient. Consider adding a mild oxidizing agent to facilitate the final aromatization step.

  • Sub-optimal pH Conditions: The reaction is highly sensitive to pH.

    • Causality: Condensation with a carboxylic acid or its equivalent typically requires acidic conditions to activate the carbonyl group for nucleophilic attack by the diamine.[3] If the medium is too acidic, the diamine starting material can be fully protonated, reducing its nucleophilicity.

    • Solutions:

      • For Carboxylic Acids: Use of polyphosphoric acid (PPA) is a classic method that serves as both an acid catalyst and a dehydrating agent.[1]

      • For Aldehydes/Orthoesters: A catalytic amount of a Lewis acid, such as Zinc Triflate (Zn(OTf)₂), can significantly improve yields under milder conditions compared to harsh traditional acids.[4]

  • Inefficient Water Removal: The reaction generates water, which can inhibit the reaction equilibrium.

    • Causality: As a condensation reaction, the presence of water can drive the reverse reaction (hydrolysis), preventing the formation of the final product.

    • Solutions:

      • Dehydrating Agents: In high-temperature reactions, a Dean-Stark trap can be effective.[3] Alternatively, using a dehydrating agent like polyphosphoric acid (PPA) or running the reaction in the presence of molecular sieves can be beneficial.[1][5]

      • Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction, often leading to higher yields in shorter times, partly due to the efficient removal of water.[1]

  • Purification Losses: Significant product loss can occur during workup and purification.

    • Causality: The polar nature of the imidazopyridine core can lead to issues during aqueous workup (product staying in the aqueous layer) or streaking during column chromatography.

    • Solution: Optimize your extraction and chromatography conditions. Use of a highly polar eluent system may be necessary for column chromatography. Recrystallization from a suitable solvent system should also be explored as a potentially higher-yielding alternative to chromatography.[3][6]

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical progression for diagnosing and solving low-yield issues.

G A Low Yield Observed B Monitor Reaction by TLC A->B C Starting Material (SM) Remains? B->C D Incomplete Reaction C->D Yes F SM Consumed, Multiple Spots Seen? C->F No E Increase Temp/Time Add Mild Oxidant (if aldehyde) D->E G Side Reactions Occurring F->G Yes I Clean Reaction, Low Isolated Yield? F->I No H Check for Incomplete Cyclization or N-Oxide Formation G->H J Purification Losses I->J Yes L Re-evaluate Core Conditions I->L No K Optimize Workup pH & Chromatography Conditions J->K M Optimize Catalyst & Solvent Ensure Water Removal L->M

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing a major impurity that I can't identify. What are the likely side products?

Answer:

Impurity generation is a common problem, often due to incomplete reactions or side reactions involving the reactive sites on the heterocyclic core.

  • Incomplete Cyclization Intermediate:

    • Identification: You may isolate the Schiff base intermediate (from the aldehyde route) or the mono-acylated amide intermediate (from the carboxylic acid route). These will have significantly different NMR spectra and molecular weights compared to the desired product.

    • Cause: Insufficient heat or the presence of water can prevent the final ring-closing dehydration step.[3][4]

    • Prevention: Ensure you are using adequate dehydrating conditions (e.g., PPA, Dean-Stark trap) and sufficient thermal energy to drive the cyclization to completion.[1][3]

  • Pyridine N-Oxide Formation:

    • Identification: The pyridine nitrogen is susceptible to oxidation, especially if using strong oxidizing agents or prolonged exposure to air at high temperatures. This results in a product with a molecular weight 16 units higher than expected.

    • Cause: Use of overly aggressive oxidants or uncontrolled atmospheric oxidation.[3]

    • Prevention: If an oxidative step is required, use a stoichiometric amount of a mild oxidant. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted atmospheric oxidation.[3]

  • Regioisomer Formation (in substituted cases):

    • Identification: If you are using a substituted 3,4-diaminopyridine, condensation can potentially occur at either nitrogen, leading to isomeric products. This is less common for the formation of the core scaffold but becomes critical in subsequent reactions like N-alkylation.[7]

    • Cause: The electronic and steric environment of the two amino groups may not be sufficiently different to enforce complete regioselectivity.

    • Prevention: This is highly substrate-dependent. Often, one isomer is thermodynamically favored, so longer reaction times at elevated temperatures can improve the ratio. Careful purification by chromatography is usually required to separate the isomers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding synthetic route?

Answer:

The most popular and generally reliable approach is the condensation of 3,4-diaminopyridine with either pyridine-4-carboxaldehyde or a pyridine-4-carboxylic acid derivative .[1] However, the choice of catalyst and conditions significantly impacts the outcome.

A highly effective modern approach involves the condensation of 3,4-diaminopyridine with pyridine-4-carboxaldehyde using a Lewis acid catalyst in a suitable solvent.

Reagent 1Reagent 2CatalystSolventTemperatureTypical YieldReference
3,4-DiaminopyridinePyridine-4-carboxaldehydeZn(OTf)₂ (10 mol%)MethanolRefluxGood to Excellent[4]
3,4-DiaminopyridineIsonicotinic AcidPolyphosphoric Acid (PPA)PPA>150 °CModerate to Good[1]
3,4-DiaminopyridineIsonicotinic AcidSilica Gel (support)None (Microwave)100 W71-92%[1]

The Zinc Triflate-catalyzed method offers the advantage of milder reaction conditions and avoids the use of harsh, viscous reagents like PPA, simplifying the workup process.[4]

Simplified Reaction Mechanism

Understanding the mechanism helps in rationalizing the reaction conditions.

G cluster_reactants Reactants R1 3,4-Diaminopyridine I1 Schiff Base (Imine Intermediate) R1->I1 + H⁺ - H₂O R2 Pyridine-4-carboxaldehyde R2->I1 + H⁺ - H₂O I2 Cyclized Intermediate (Dihydro-imidazo) I1->I2 Intramolecular Nucleophilic Attack P This compound (Final Product) I2->P Oxidation - 2H⁺, -2e⁻

Caption: Key steps in the formation of the imidazo[4,5-c]pyridine ring.

Q2: How do I choose the optimal solvent for the reaction?

Answer:

Solvent choice is critical and depends on the specific methodology.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent for reactions catalyzed by Lewis acids like Zn(OTf)₂.[4] They effectively solvate the reagents and intermediates. However, their lower boiling points may not provide enough energy for difficult cyclizations.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These high-boiling solvents are useful when high temperatures are required to drive the reaction to completion.[8] They are common in copper-catalyzed variations and can help dissolve less soluble starting materials. However, their high boiling points can make removal during workup challenging.

  • No Solvent (Neat Conditions): Microwave-assisted syntheses can sometimes be performed without a solvent, using a solid support like silica gel. This is a green chemistry approach that simplifies purification.[1]

A good starting point is to screen solvents. Based on literature for similar syntheses, methanol for catalyzed reactions and DMSO for high-temperature reactions are robust choices.[4][8]

Q3: What is the best way to purify the final product?

Answer:

The purification strategy depends on the nature of the impurities and the scale of your reaction.

  • Acid-Base Extraction:

    • Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract any unreacted 3,4-diaminopyridine. Then, make the organic layer basic to deprotonate any product that may have moved to the aqueous layer and back-extract. This method is effective for removing non-basic impurities.[6]

  • Recrystallization:

    • Protocol: This is often the most effective method for obtaining high-purity material on a larger scale. The key is finding a suitable solvent or solvent pair (e.g., Ethanol/Water, Acetonitrile). Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography:

    • Protocol: This is ideal for removing closely related impurities or for small-scale purification.

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase: Due to the polar nature of the product, a polar eluent system is required. Start with a mixture like Dichloromethane/Methanol (e.g., 95:5) and gradually increase the polarity of the eluent. Monitor fractions by TLC to isolate the pure product.[6]

Experimental Protocols

Protocol: Zinc Triflate-Catalyzed Synthesis

This protocol is adapted from methodologies reported for similar 2-substituted imidazo[4,5-c]pyridines.[4]

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diaminopyridine (1.0 eq.).

  • Add methanol as the solvent (approx. 0.1 M concentration).

  • Add pyridine-4-carboxaldehyde (1.05 eq.).

  • Add zinc triflate (Zn(OTf)₂) (0.10 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/Methanol eluent). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

References

  • Gaba, M., Singh, S., & Mohan, C. (2014). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 19(12), 20493-20530. [Link]

  • Srinivasulu, R., et al. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Organic Chemistry: An Indian Journal, 9(5). [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate Publication. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(pyridin-4-yl)-1H-imidazo[4,5-b] pyridine-7-carboxylic... ResearchGate Publication. [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]

  • Organic Syntheses. (n.d.). Procedure for related heterocyclic synthesis. [Link]

  • Fránková, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 487-495. [Link]

  • Wang, S., Chen, J., & Li, L. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. International Research Journal of Pure and Applied Chemistry, 11(4), 1-6. [Link]

  • ResearchGate. (n.d.). Synthesis of New 2-(Pyridin-4-yl)-1H-imidazo[4,5-b]pyridine Derivatives: In vitro Antibacterial and In silico Screening. ResearchGate Publication. [Link]

  • Benci, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 9005. [Link]

  • Sharma, S., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1788-1845. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate Publication. [Link]

  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(4), 434-447. [Link]

  • HETEROCYCLES. (2005). PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR. HETEROCYCLES, 65(9), 2189. [Link]

Sources

Troubleshooting cyclization failures in imidazo[4,5-c]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. As a structure analogous to purines, imidazo[4,5-c]pyridines are of significant interest in medicinal chemistry, but their synthesis can be fraught with challenges, from poor yields to intractable side products.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future synthetic failures.

Troubleshooting Guide: Cyclization Failures & Low Yields

This section addresses the most common and frustrating issues encountered during the formation of the imidazo[4,5-c]pyridine core, presented in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction yield is extremely low, or I'm not seeing any product formation at all. What are the primary factors I should investigate?

Answer: Low or non-existent yield in imidazo[4,5-c]pyridine synthesis typically points to one of three areas: starting material integrity, reaction conditions, or the presence of inhibiting side reactions.

  • Starting Material Quality: The primary precursors are typically a 3,4-diaminopyridine derivative and a carbonyl compound (e.g., an aldehyde, carboxylic acid, or orthoester).[1]

    • Purity of Diaminopyridine: 3,4-diaminopyridine is susceptible to oxidation and degradation. Use freshly purified starting material or verify the purity of your commercial stock by NMR or LC-MS. Impurities can chelate with catalysts or participate in side reactions.

    • Reactivity of the Carbonyl Source: The choice of the carbonyl partner is critical. Aldehydes are highly reactive but can also lead to over-oxidation or side reactions. Carboxylic acids require harsh dehydrating conditions, and orthoesters can be slow to react.

  • Sub-Optimal Reaction Conditions: The classic approach, the Phillips-Ladenburg condensation, involves the reaction of the diamine with a carboxylic acid or its equivalent, which is a dehydration reaction.[1] The success of this step is highly dependent on driving the reaction equilibrium forward.

    • Inefficient Water Removal: The condensation reaction that forms the imidazole ring releases water. This water can hydrolyze intermediates or inhibit the reaction from reaching completion.[3] For high-temperature reactions, using a Dean-Stark trap is effective. For other setups, consider adding a chemical dehydrating agent.

    • Insufficient Heat: Many cyclization reactions require significant thermal energy to overcome the activation barrier.[3] If you are observing unreacted starting material or a stable intermediate, increasing the reaction temperature or switching to a higher-boiling solvent (e.g., moving from toluene to xylene or using sulfolane) may be necessary.

    • Incorrect pH: When using carboxylic acids, acidic conditions are generally required to protonate the carbonyl and facilitate nucleophilic attack by the diamine.[3] Polyphosphoric acid (PPA) is commonly used as both a catalyst and a dehydrating agent for this reason.[1]

The following workflow provides a logical approach to diagnosing the root cause of low product yield.

G start Low / No Product Yield check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK check_sm->sm_ok sm_bad Impure check_sm->sm_bad check_cond 2. Analyze Reaction Conditions cond_temp Increase Temperature / Reflux check_cond->cond_temp cond_water Improve Water Removal (Dean-Stark, PPA, Microwaves) check_cond->cond_water cond_cat Screen Catalysts / Reagents (e.g., PPA, Lewis Acids) check_cond->cond_cat analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS) crude_sm Starting Material Only analyze_crude->crude_sm crude_int Intermediate Formed analyze_crude->crude_int crude_side Side Products Observed analyze_crude->crude_side sm_ok->analyze_crude purify Purify Starting Materials (Recrystallization, Chromatography) sm_bad->purify purify->start Re-run Reaction crude_sm->check_cond solve_cyclize Proceed to 'Incomplete Cyclization' Troubleshooting crude_int->solve_cyclize solve_side Proceed to 'Side Product' Troubleshooting crude_side->solve_side

Caption: Troubleshooting workflow for low product yield.
Category 2: Incomplete Cyclization

Question: I've isolated the intermediate from the initial condensation, but the final cyclization to form the imidazole ring is not proceeding. How can I drive this reaction to completion?

Answer: This is a very common problem, as the acyclic N-(4-aminopyridin-3-yl)amide or corresponding imine intermediate can be quite stable.[3] Forcing the final intramolecular cyclization and dehydration requires overcoming a significant energy barrier.

Driving the Cyclization Forward:

  • Thermal Methods: As a first step, ensure you are providing enough energy. Refluxing in a high-boiling solvent is a standard approach.[3]

  • Dehydration: The cyclization is a condensation reaction that eliminates water. Actively removing water will shift the equilibrium toward the product.[3]

    • Polyphosphoric Acid (PPA): PPA is an excellent choice as it serves as both an acidic catalyst and a powerful dehydrating agent at elevated temperatures.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting rapid, uniform heating. This method is particularly effective for driving dehydrative cyclizations.[1]

Experimental Protocol: Microwave-Assisted Cyclization of an Amide Intermediate

This protocol provides a robust method for promoting the final ring-closing step.

  • Preparation: In a 10 mL microwave reaction vessel, combine the isolated N-(4-aminopyridin-3-yl)amide intermediate (1.0 eq) and silica gel (2x the weight of the intermediate).

  • Solvent (Optional): For solid-phase microwave reactions, a high-boiling, microwave-absorbing solvent is often omitted. If solubility is an issue, a minimal amount of DMF or sulfolane can be added.

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-150 °C (power ~100 W) for 15-45 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: After cooling, extract the product from the silica gel with a polar solvent like methanol or ethyl acetate. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material via column chromatography or recrystallization.

ParameterConventional HeatingMicrowave IrradiationRationale
Temperature 120-200 °C100-150 °CMicrowaves provide rapid, localized heating, often requiring lower bulk temperatures.
Time 6-24 hours15-45 minutesSignificant reduction in reaction time, minimizing degradation.[1]
Dehydrating Agent PPA, Dean-StarkSilica Gel (as support/agent)Silica gel can act as a solid support and facilitate dehydration under microwave conditions.[1]
Typical Yield ModerateGood to ExcellentOften results in higher isolated yields due to shorter reaction times and fewer side products.[1]
Category 3: Formation of Side Products

Question: My reaction is producing significant impurities. What are the likely side products and how can I prevent their formation?

Answer: Side product formation can compete with your desired reaction, consuming starting materials and complicating purification. The most common issues are N-oxide formation and dimerization.

  • Pyridine N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if your synthesis involves an oxidative cyclization step (e.g., when starting from an aldehyde and using air or another oxidant).[3]

    • Prevention: If using an oxidant, carefully control its stoichiometry and choose a milder reagent. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent unwanted air oxidation.

    • Remediation: If the N-oxide has already formed, it can often be reduced back to the desired imidazopyridine using reagents like phosphorus trichloride (PCl₃) or through catalytic hydrogenation (e.g., with Raney Nickel).[3]

G cluster_0 Desired Pathway cluster_1 Side Reaction Intermediate Amide/Imine Intermediate Product Imidazo[4,5-c]pyridine Intermediate->Product Cyclization N_Oxide Pyridine N-Oxide Product->N_Oxide Oxidation ([O])

Caption: Competing pathways of cyclization vs. N-oxidation.
  • Dimerization: In some cases, particularly with activated starting materials or under certain catalytic conditions (e.g., some copper- or palladium-catalyzed routes), intermolecular reactions can lead to dimers or oligomers.[4]

    • Prevention: This issue is often concentration-dependent. Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular dimerization. Alternatively, adjusting the stoichiometry of reagents, such as increasing the amount of the amide component in certain cross-coupling reactions, can suppress the unwanted side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable classical method for synthesizing the imidazo[4,5-c]pyridine core?

The Phillips-Ladenburg synthesis, which involves the condensation of 3,4-diaminopyridine with a carboxylic acid in the presence of a strong dehydrating acid like polyphosphoric acid (PPA) at high temperatures, is a classic and often reliable method.[1] While the conditions can be harsh, it is a straightforward, one-step procedure for many substrates.

Q2: Are there modern alternatives to the harsh conditions of the Phillips-Ladenburg synthesis?

Yes, several modern methods offer milder conditions and broader substrate scope. Palladium-catalyzed amidation reactions, for example, allow for the coupling of a protected 3-amino-4-chloropyridine with a primary amide, followed by an in-situ cyclization.[4][5] These methods provide excellent regiocontrol and tolerate a wider variety of functional groups.

Q3: How does the choice of carbonyl compound (aldehyde vs. carboxylic acid) affect the reaction?

The choice of the C2 precursor is critical:

  • Carboxylic Acids: Require harsh dehydrating conditions (e.g., PPA, high heat) but are often readily available. The reaction is a direct condensation.

  • Aldehydes: React under milder conditions but require an oxidative cyclization step to form the aromatic imidazole ring.[6] This can be achieved with an external oxidizing agent or sometimes simply with air, but the latter can be slow and lead to side reactions like N-oxide formation.[3]

Q4: I am getting a mixture of regioisomers upon N-alkylation of my final product. How can I control this?

The imidazo[4,5-c]pyridine scaffold has multiple nitrogen atoms that can be alkylated. The regioselectivity is highly dependent on the reaction conditions (base, solvent, alkylating agent) and the substitution pattern on the ring.[3] A common strategy to achieve selectivity is to use a protecting group (like Boc) on one of the nitrogens to direct alkylation to a specific site, followed by deprotection.

References

  • Clark, D. A., et al. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203–2212. Available from: [Link]

  • Gloc, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. Available from: [Link]

  • Kudelko, A., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 481–489. Available from: [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045–1050. Available from: [Link]

  • Özden, S., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Available from: [Link]

  • Reddy, R. K., et al. (2014). Copper-Catalyzed Oxidative C-H Amination: Synthesis of Imidazo[1,2-a]-N-Heterocycles from N-Heteroaryl Enaminones. ResearchGate. Available from: [Link]

  • Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1765–1835. Available from: [Link]

  • Arnold, E. P., et al. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5. Available from: [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of this compound's low aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to achieve the desired concentrations for your in vitro and in vivo experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why is this compound expected to have poor water solubility?

A1: The structure of this compound, which contains a fused imidazopyridine ring system and a pyridine ring, suggests a planar, aromatic molecule. Such structures often have strong intermolecular interactions in the solid state, leading to high crystal lattice energy that is difficult to overcome with the hydration energy of water. While the nitrogen atoms in the pyridine and imidazole rings can act as hydrogen bond acceptors, the overall molecule is largely hydrophobic. Compounds with similar fused heterocyclic structures are often crystalline solids with limited aqueous solubility.[1]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Q3: My compound precipitated out of my aqueous buffer. What are the immediate troubleshooting steps?

A3: Precipitation is a clear indicator that the compound has exceeded its thermodynamic solubility in the given aqueous medium. Here are the initial steps to take:

  • pH Adjustment: The pyridine and imidazole moieties are basic and can be protonated at acidic pH, which can significantly increase aqueous solubility.[1] Attempt to dissolve the compound in a buffer with a lower pH.

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of your compound.[1] Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Temperature: Gentle warming of the solution may help in redissolving the precipitate. However, be cautious as this can sometimes lead to the formation of a supersaturated solution that may precipitate out later, and high temperatures could potentially degrade the compound.[1]

Part 2: In-depth Troubleshooting and Methodology

This section provides detailed protocols and the scientific rationale for overcoming the solubility issues of this compound.

Systematic Approach to Solubility Enhancement

A systematic approach is crucial for efficiently identifying the optimal solubilization strategy. The following workflow diagram illustrates a recommended decision-making process.

Solubility_Workflow start Start: Insoluble Compound in Aqueous Buffer ph_adjustment pH Adjustment (Acidic Buffers) start->ph_adjustment cosolvents Co-solvent Screening (DMSO, Ethanol, PEG 400) ph_adjustment->cosolvents If pH adjustment is insufficient success Target Concentration Achieved ph_adjustment->success Success surfactants Surfactant Addition (Tween® 80, Cremophor® EL) cosolvents->surfactants If co-solvents are insufficient or toxic cosolvents->success Success cyclodextrins Complexation with Cyclodextrins (HP-β-CD, SBE-β-CD) surfactants->cyclodextrins If surfactants interfere with assay surfactants->success Success advanced Advanced Formulation (Solid Dispersions, Nanotechnology) cyclodextrins->advanced For in vivo or high concentration needs cyclodextrins->success Success advanced->success Success fail Inadequate Solubility advanced->fail If still unsuccessful Solubility_Analysis start Saturated Solution Preparation separation Phase Separation (Centrifugation/Filtration) start->separation quantification Quantification of Solute separation->quantification hplc HPLC-UV quantification->hplc High Specificity uv_vis UV-Vis Spectroscopy quantification->uv_vis High Throughput gravimetric Gravimetric Analysis quantification->gravimetric Simple, for high solubility result Solubility Value (e.g., mg/mL) hplc->result uv_vis->result gravimetric->result

Caption: General workflow for the experimental determination of solubility.

  • Shake-Flask Method: This is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in the solvent of interest, followed by separation of the solid and quantification of the dissolved compound. [4]* High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying the concentration of the dissolved compound after separation from the solid. [5]* UV-Vis Spectroscopy: A simpler and higher-throughput method than HPLC, but it is less specific and can be affected by impurities that absorb at the same wavelength as the compound of interest. [5]* Gravimetric Method: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. It is a simple method but is only suitable for compounds with relatively high solubility and is not amenable to high-throughput screening. [6] By systematically applying the strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, enabling the successful progression of their research and development activities.

References

  • Colorcon. (2026, January 30).
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Pharmaceutical Technology. (2022, November 3).
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Benchchem. overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Benchchem.
  • A. M. Avdeef. (n.d.). solubility experimental methods.pptx.
  • Lund University Publications.
  • NIH. (n.d.). 2-(pyridin-2-yl)-1H-imidazo(4,5-c)pyridine. PubChem.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • ResearchGate. (2017, July 12).
  • FooDB. (2010, April 8). Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464).
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ChemScene. 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride.
  • Der Pharma Chemica.
  • International Journal of Research in Pharmaceutical Sciences. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • NIH. (n.d.). 2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol. PubChem.
  • Chemsrc. (2025, November 15). 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • NIH. (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem.
  • Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • EPA. (2025, October 15). 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties.
  • Wikipedia. Pyridine.
  • Guidechem. 2-(PYRIDIN-2-YL)-1H-IMIDAZO[4,5-B]PYRIDINE.
  • ResearchGate. Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • CD Bioparticles. 2-(4,5-dihydro-1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine.
  • Sigma-Aldrich. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine.

Sources

Technical Support Center: Enhancing the Stability of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during various experimental workflows. As a Senior Application Scientist, I have compiled this resource based on established principles of heterocyclic chemistry and practical laboratory experience to ensure the integrity of your experiments and the reliability of your data.

Introduction to the Stability of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to interact with a variety of biological targets.[1] However, like many complex organic molecules, its stability in solution can be influenced by a range of environmental factors. Understanding and controlling these factors is paramount for obtaining reproducible results in biological assays, analytical studies, and formulation development.

This guide provides a structured approach to identifying and mitigating common stability issues encountered with this compound in solution. We will explore the causative factors behind degradation and provide actionable troubleshooting protocols.

Common Stability Issues and Troubleshooting

The primary challenges to the stability of this compound in solution are photodegradation, oxidative degradation, and pH-dependent instability. Below, we address each of these issues with detailed explanations and troubleshooting guides.

Issue 1: Photodegradation - Unexpected Loss of Compound Upon Exposure to Light

Symptoms:

  • A decrease in the concentration of the parent compound over time when solutions are exposed to ambient or UV light.

  • The appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A change in the color of the solution.

Causality: The Role of Light in Initiating Degradation

Imidazopyridine derivatives can be susceptible to photodegradation.[2] Exposure to light, particularly in the UVA and UVB range, can excite the molecule to a higher energy state. This excited molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[2] These highly reactive species can then attack the parent molecule, leading to its degradation. A common photodegradation pathway for pyridine-containing compounds is the oxidation of the dihydropyridine form to the corresponding pyridine derivative, which can result in a loss of biological activity.[3]

Troubleshooting and Mitigation Strategies:

Strategy Rationale Experimental Protocol
Minimize Light Exposure The most direct way to prevent photodegradation is to protect the solution from light.- Work in a dimly lit area or under yellow light.- Use amber-colored vials or wrap clear vials in aluminum foil.- Store stock solutions and experimental samples in the dark.
Use Photostable Solvents Some solvents can promote photodegradation.- If possible, use solvents that are less prone to generating free radicals upon irradiation. Consider solvents with high photostability for your application.
Incorporate a UV-Blocker For applications where light exposure is unavoidable, a UV-blocking agent can be added to the formulation.- This is more common in final drug formulations but can be considered in some in-vitro experiments if the blocker does not interfere with the assay.
Conduct a Forced Degradation Study To confirm photostability, perform a controlled experiment.See the detailed protocol below for conducting a photostability study.

Experimental Protocol: Photostability Assessment

This protocol is adapted from the ICH Q1B guideline for photostability testing.[4]

  • Prepare Solutions: Prepare two identical solutions of this compound in your experimental solvent.

  • Protect the Control: Wrap one vial completely in aluminum foil to serve as the dark control.

  • Expose the Sample: Place both the test sample and the dark control in a photostability chamber. Expose them to a light source that provides both UV and visible light.

  • Monitor Degradation: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both vials and analyze them by a stability-indicating analytical method, such as HPLC.

  • Analyze Results: Compare the chromatograms of the exposed sample to the dark control. A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed sample confirms photolability.

Issue 2: Oxidative Degradation - Compound Instability in the Presence of Air or Oxidizing Agents

Symptoms:

  • Gradual loss of the compound in solution, even when protected from light.

  • The problem is exacerbated in the presence of known oxidizing agents or when the solution is not de-gassed.

  • The presence of degradation products that are consistent with oxidation (e.g., N-oxides).

Causality: The Reactivity with Oxygen and Reactive Oxygen Species

The nitrogen atoms in the pyridine and imidazole rings can be susceptible to oxidation.[5] This can occur through direct reaction with atmospheric oxygen, a process that can be accelerated by metal ions or light. As mentioned in the photodegradation section, reactive oxygen species (ROS) are a major cause of oxidative degradation.[2] The pyridine nitrogen can be oxidized to form a pyridine N-oxide, which will alter the electronic properties and biological activity of the molecule.[5]

Troubleshooting and Mitigation Strategies:

Strategy Rationale Experimental Protocol
Use Degassed Solvents Removing dissolved oxygen from the solvent minimizes a key reactant in oxidative degradation.- Sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before preparing your solution.- Use solvents that have been stored under an inert atmosphere.
Work Under an Inert Atmosphere This prevents atmospheric oxygen from dissolving into your solution during handling.- Prepare solutions and conduct experiments in a glove box or under a gentle stream of nitrogen or argon.
Add Antioxidants Antioxidants can scavenge free radicals and reactive oxygen species, protecting your compound.- Common antioxidants include butylated hydroxytoluene (BHT), ascorbic acid, and tocopherol.[6] - The choice of antioxidant will depend on your specific application and potential for interference. A concentration-response curve should be performed to determine the optimal, non-interfering concentration.
Chelating Agents Trace metal ions can catalyze oxidation.- If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can sequester these ions.

Diagram: Oxidative Degradation Pathway

G Compound This compound N_Oxide Pyridine N-Oxide Derivative Compound->N_Oxide Oxidation of Pyridine Nitrogen Ring_Opened Ring-Opened Products Compound->Ring_Opened Oxidative Cleavage Other_Degradants Other Oxidative Degradants Compound->Other_Degradants ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Hydroxyl Radical) ROS->N_Oxide ROS->Ring_Opened ROS->Other_Degradants Oxidizing_Agents Other Oxidizing Agents Oxidizing_Agents->N_Oxide Oxidizing_Agents->Ring_Opened Oxidizing_Agents->Other_Degradants

Caption: Potential oxidative degradation pathways.

Issue 3: pH-Dependent Instability - Degradation in Acidic or Basic Solutions

Symptoms:

  • Rapid degradation of the compound when dissolved in solutions with a high or low pH.

  • The rate of degradation is significantly different at different pH values.

  • Changes in the UV-Vis spectrum of the compound as a function of pH.

Causality: The Influence of Protonation State on Stability

The stability of many pharmaceutical compounds is highly dependent on the pH of the solution.[7] For this compound, the nitrogen atoms in both the pyridine and imidazole rings can be protonated or deprotonated depending on the pH. Changes in the ionization state of the molecule can alter its electron distribution, making it more susceptible to hydrolytic or other degradation pathways.[7] For instance, protonation of a nitrogen atom can activate an adjacent carbon for nucleophilic attack by water or hydroxide ions, leading to ring opening.

Troubleshooting and Mitigation Strategies:

Strategy Rationale Experimental Protocol
Use Buffered Solutions Buffers maintain a stable pH, preventing fluctuations that could lead to degradation.- Choose a buffer system that is appropriate for your experimental pH range and is compatible with your assay.- Common biological buffers include PBS, TRIS, and HEPES.
Determine the pH-Stability Profile Understanding the pH range where your compound is most stable is crucial.- Conduct a study where you incubate your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10).- Monitor the concentration of the compound over time at each pH to identify the optimal pH for stability.
Adjust pH of Stock Solutions If you are using an unbuffered solvent for your stock solution, consider a small addition of an acid or base to adjust the pH to a more stable range.- This should be done with caution, as it can affect solubility. It is generally preferable to use a buffered system.

Diagram: pH Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Solutions Prepare solutions in buffers (pH 2, 4, 6, 7.4, 8, 10) Incubate Incubate at a controlled temperature Prep_Solutions->Incubate Analyze Analyze aliquots at time points (e.g., 0, 4, 8, 24h) by HPLC Incubate->Analyze Plot Plot % remaining compound vs. time for each pH Analyze->Plot Determine Determine optimal pH range for stability Plot->Determine

Caption: Workflow for determining pH stability.

Analytical Methods for Stability Monitoring

A robust and validated analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method should be able to separate the parent compound from its degradation products, impurities, and other components in the sample matrix.

  • Sensitivity: The method should have a limit of detection (LOD) and limit of quantification (LOQ) that are low enough to detect small amounts of degradation products.

  • Linearity and Range: The response of the detector should be linear over a range of concentrations that includes the expected working concentrations and potential degradation levels.

  • Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and are reproducible (precision).

Recommended HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

For confirmation of the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading even in a buffered solution at neutral pH and protected from light. What could be the cause?

A1: If you have ruled out photodegradation and pH instability, the most likely culprit is oxidative degradation. Ensure you are using de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). If the problem persists, the addition of a small amount of an antioxidant like BHT or ascorbic acid may be necessary, provided it does not interfere with your downstream applications. Also, consider the possibility of trace metal contamination in your buffer, which can be addressed by using a chelating agent like EDTA.

Q2: I am seeing a new peak in my HPLC that grows over time. How can I identify this degradation product?

A2: The best way to identify an unknown degradation product is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak can provide valuable clues about the chemical transformation that has occurred (e.g., an increase of 16 amu could indicate the formation of an N-oxide). For a more definitive identification, you may need to isolate the degradation product using preparative HPLC and then perform structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: Can I store my stock solution of this compound in DMSO at room temperature?

A3: While DMSO is a common solvent for stock solutions, long-term storage at room temperature is generally not recommended without specific stability data. For maximal stability, it is advisable to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. DMSO itself can be hygroscopic and can contain peroxides, which may contribute to oxidative degradation over time.

Q4: Is there a specific temperature range I should be aware of for handling this compound in solution?

A4: While there is no specific published data on the thermal degradation of this compound in solution, it is good practice to avoid high temperatures. Some synthetic procedures for related imidazopyridines require careful temperature control to prevent degradation. For routine experimental work, it is best to handle solutions at room temperature or on ice, and for long-term storage, sub-zero temperatures are recommended.

Conclusion

The stability of this compound in solution is a critical factor for the success of your research. By understanding the potential degradation pathways—photodegradation, oxidation, and pH-dependent reactions—you can take proactive steps to mitigate these issues. This guide provides a framework for troubleshooting common stability problems and implementing robust experimental practices. Should you have further questions or require more specialized support, please do not hesitate to contact our technical support team.

References

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4449-4459. Available at: [Link]

  • Couto, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available at: [Link]

  • Ryabukhin, S.V., et al. (2008). Reduction of Imidazo[4,5-c]pyridine and[2]Triazolo[4,5-c]pyridine Derivatives to Spinaceamines and 2-Azaspinaceamines. Chemistry of Heterocyclic Compounds, 44(7), 844-849. Available at: [Link]

  • Jana, A., et al. (2023). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Chemistry – An Asian Journal, 18(21), e202300539. Available at: [Link]

  • Stark, S.H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 108, 117671. Available at: [Link]

  • Fasan, R., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-8. Available at: [Link]

  • Bougarrani, S., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Catalysts, 10(5), 523. Available at: [Link]

  • Al-Sultani, K.F.J., & Al-Majidi, S.M.H. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 19-33. Available at: [Link]

  • Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9034. Available at: [Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Gontijo, G.S.S., et al. (2021). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 45(38), 17799-17812. Available at: [Link]

  • SNOUNOU, S.E., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Panda, S.S., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1726-1763. Available at: [Link]

  • Chen, Y., et al. (2024). Anti-oxidant activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product derived from fructose and histidine. Food Chemistry, 439, 138121. Available at: [Link]

  • Ganesan, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-11. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2019). What are the product of degradation from Pyridine? Retrieved from [Link]

  • Al-Otaibi, J.S., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 1435. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available at: [Link]

  • Malfatti, M.A., & Felton, J.S. (2009). Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine. Food and Chemical Toxicology, 47(6), 1144-1149. Available at: [Link]

  • Chen, L., et al. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultra-performance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods, 5(18), 4851-4857. Available at: [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine

[1]

Core Challenges & Chemical Behavior

Before troubleshooting, understand why this intermediate fails in standard workflows.

  • The "Brick Dust" Effect: The planar, electron-deficient nature of the imidazo[4,5-c]pyridine core, combined with the 2-pyridyl substituent, facilitates strong

    
    -
    
    
    stacking.[1] This results in extremely low solubility in DCM, EtOAc, and even MeOH.
  • Silanol Interaction: The molecule contains multiple basic nitrogen centers (pyridine N, imidazole N). These form strong hydrogen bonds with acidic silanols on silica gel, causing severe tailing and irreversible adsorption.

  • Metal Chelation: The bidentate nature (N3 of imidazole and the pyridyl nitrogen) creates a "pocket" that avidly binds transition metals (Pd, Cu, Zn) used in synthesis, complicating their removal.

Solubility & Handling Guide

Issue: "I cannot get the solid to dissolve for NMR or LC injection."

Solubility Profile
SolventSolubilityNotes
DCM / Chloroform InsolubleUseless for loading; causes precipitation on columns.[1]
Methanol / Ethanol Sparingly SolubleImproves with heating, but risk of crashing out upon cooling.
DMSO / DMF GoodBest for injection, but high boiling points complicate recovery.
Acidic Water (pH < 3) SolubleProtonation of pyridine nitrogens disrupts stacking.[1]
TFA ExcellentForms trifluoroacetate salts; use for NMR (

-TFA).
Protocol: Preparing High-Concentration LC Injections

Do not inject cloudy suspensions. Use this "co-solvent" method to maximize load without precipitation:

  • Dissolve crude material in DMSO (10% of final volume).

  • Add Formic Acid (5% of final volume) to ensure full protonation.[1]

  • Slowly dilute with Acetonitrile (not water) to reach the final volume.

    • Why? Adding water to a DMSO solution of this hydrophobic heterocycle often triggers immediate precipitation. Acetonitrile maintains solubility while being compatible with Reverse Phase (RP) gradients.

Chromatographic Purification Strategies

Issue: "The compound streaks from the baseline to the solvent front on silica."

Method A: Modified Normal Phase (Flash)

Standard silica is often unsuitable.[1] If you must use it, you must "deactivate" the silica surface.

  • Stationary Phase: Amine-functionalized silica (NH2-silica) is superior.[1] If unavailable, use standard silica pre-washed with base.

  • Mobile Phase: DCM : MeOH : NH4OH (25% aq) .

    • Ratio: Start with 95:4:1. The aqueous ammonia is critical to suppress silanol interactions.[1]

    • Warning: Do not use triethylamine (TEA).[1] TEA forms salts that are difficult to remove from this specific scaffold due to similar basicity.

Method B: Reverse Phase (Prep-HPLC) - Recommended

This is the gold standard for this intermediate.

  • Column: C18 with high carbon load and end-capping (e.g., XBridge C18, Gemini C18).[1]

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10).[1]

    • Why Basic pH? At high pH, the molecule is neutral (deprotonated). While solubility is lower, the peak shape is often sharper on hybrid silica columns compared to acidic conditions where "cation exchange" mechanisms with residual silanols cause tailing.

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient: 5% B to 60% B over 20 mins. (The compound usually elutes early due to polarity).

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Use this if the compound is too polar for C18 (elutes at void volume).[1]

  • Column: Bare Silica or Amide-HILIC.[1]

  • Mobile Phase: Acetonitrile (A) / Water + 10mM Ammonium Formate pH 3 (B).[1]

  • Elution: Start high organic (95% ACN) and gradient down to 70% ACN.

Scalable Crystallization Protocol

Issue: "Chromatography is too expensive for multi-gram scale."[1]

Recrystallization is highly effective for this scaffold due to its high crystallinity.

Protocol: The "Acid-Base Switch" Precipitation

  • Dissolution: Suspend the crude brown solid in water (10 mL/g).

  • Acidification: Add 6M HCl dropwise with stirring until the solution becomes clear (pH ~1-2). Filter off any insoluble black tar (charcoal may be added here).

  • Neutralization: Slowly add 25% aqueous Ammonia or saturated NaHCO3 while stirring vigorously.

  • Precipitation: The product will crash out as a white/off-white solid around pH 6-7.[1]

  • Maturation: Heat the suspension to 60°C for 30 minutes (Ostwald ripening) to grow larger, filterable crystals.

  • Isolation: Cool to room temperature, filter, and wash with cold water followed by cold diethyl ether.

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on your specific scale and impurity profile.

PurificationWorkflowStartCrude Intermediate(this compound)SolubilityCheckSolubility Check:Dissolves in 10 vol MeOH?Start->SolubilityCheckYesSolubleYes: Moderate ImpuritiesSolubilityCheck->YesSolubleSolubleNoSolubleNo: 'Brick Dust'SolubilityCheck->NoSolubleInsolubleFlashFlash ChromatographyDCM:MeOH:NH4OH (90:9:1)Use NH2-Silica if availableYesSoluble->FlashAcidBaseAcid-Base Precipitation1. Dissolve in dil. HCl2. Filter (Charcoal)3. Neutralize with NH4OHNoSoluble->AcidBasePurityCheckCheck Purity (LCMS)Flash->PurityCheckAcidBase->PurityCheckPrepHPLCPrep-HPLC (Reverse Phase)High pH (Ammonium Bicarb)or HILIC modePurityCheck->PrepHPLC<95% (Polishing)FinalPure SolidPurityCheck->Final>95%PrepHPLC->Final

Caption: Purification decision matrix prioritizing scalability (Acid-Base) followed by high-resolution polishing (HPLC).

Troubleshooting FAQs

Q: My product is purple/brown even after a column. How do I remove the color? A: This is common with pyridine-containing intermediates due to N-oxide formation or trace metal complexes.[1]

  • Solution: Dissolve the compound in acidic methanol (MeOH + HCl). Add activated charcoal (10 wt%), heat to reflux for 30 mins, and filter through Celite while hot. Then neutralize to precipitate.

Q: I see a "double peak" on LCMS with the same Mass (M+H). Is it an isomer? A: Likely yes.[1] The imidazo[4,5-c]pyridine core can exist as tautomers (1H vs 3H), but these usually interconvert fast. More likely, if you performed an alkylation step, you may have regioisomers (N1 vs N3 alkylation).

  • Diagnostic: Run a NOESY NMR.[1][2] N1 alkylation will show NOE with the proton at C7; N3 alkylation will show NOE with the proton at C2 (if not substituted) or the substituent at C2.[1]

  • Separation: These regioisomers often require Isocratic Normal Phase HPLC (e.g., 2% MeOH in DCM) to separate, as their pKa values are very similar.

Q: The compound is stuck on the C18 column and won't elute. A: You likely experienced "precipitation on column" or strong hydrophobic interaction.[1]

  • Fix: Flush the column with 95% THF / 5% Water . THF is a stronger solvent for this scaffold than Acetonitrile or Methanol. For future runs, ensure your loading solvent contains at least 50% organic component or use the DMSO/Formic acid method described in Section 2.

References

  • Synthesis and Biological Evaluation

    • Synthesis of New 2-(Pyridin-4-yl)-1H-imidazo[4,5-b]pyridine Derivatives. This paper details the condensation methods and structural confirmation (NMR/IR) for similar imidazopyridine scaffolds.
    • Source:

  • Solubility & Formulation (The "Brick Dust" Concept)

    • Solving the Problem of Insolubility. Discusses strategies for handling molecules with high melting points and poor solubility ("brick dust"), relevant to the imidazo[4,5-c]pyridine core.
    • Source:

  • HPLC Method Development for Basic Heterocycles

    • HPLC Methods for Analysis of Pyridine.[1][3][4][5] Provides protocols for separating hydrophilic, basic pyridines using mixed-mode and ion-pairing free conditions.[1][4]

    • Source: [1]

  • Regioselectivity & Isomerism

    • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. Excellent resource for understanding N1 vs N3 isomerism and structural assignment via 2D-NMR.[1]

    • Source: [1]

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Pyridin-4-yl-1H-imidazo[4,5-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 2-pyridin-4-yl-1H-imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry, frequently explored for the development of potent and selective kinase inhibitors. Its structural resemblance to the endogenous ATP molecule allows it to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing insights from published data on closely related chemical series to inform on the key structural modifications that influence inhibitory activity and selectivity against prominent kinase targets such as Transforming Growth Factor-β Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

The this compound Scaffold: A Foundation for Kinase Inhibition

The imidazo[4,5-c]pyridine ring system is a bioisostere of purine, the core of ATP. This intrinsic property makes it an excellent starting point for designing ATP-competitive kinase inhibitors. The 2-(pyridin-4-yl) substituent is a well-established pharmacophore in numerous kinase inhibitors, with the pyridine nitrogen often forming a crucial hydrogen bond with the hinge region of the kinase. This interaction serves as a key anchor for the inhibitor within the ATP binding site.

The general structure of the this compound scaffold allows for chemical diversification at several key positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties:

  • Position 1 (N1 of the imidazole ring): Substitution at this position can modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

  • The Imidazo[4,5-c]pyridine Core: Modifications to the core structure, such as the introduction of substituents on the pyridine ring, can fine-tune electronic properties and steric interactions within the binding pocket.

  • The 2-Pyridin-4-yl Ring: Substituents on this ring can explore deeper pockets within the kinase active site, enhancing potency and selectivity.

Comparative SAR Analysis of Key Analogs

While a comprehensive, publicly available SAR study specifically for this compound analogs is limited, we can extrapolate valuable insights from structurally related series, such as the imidazo[4,5-b]pyridin-2-one based p38 MAP kinase inhibitors.[1][2] These studies provide a framework for understanding how modifications at different positions can impact biological activity.

Substitutions on the Imidazole N1-Position

The N1 position of the imidazole ring is often directed towards the solvent-exposed region of the kinase active site. Modifications at this position can significantly impact physicochemical properties and introduce additional interactions.

Analog N1-Substituent Observed/Expected Impact on Activity Rationale
A1 Unsubstituted (-H)Baseline activityProvides a hydrogen bond donor.
A2 Small alkyl (e.g., -CH3)Potentially increased potency and cell permeabilityEnhances lipophilicity, may fill small hydrophobic pockets.
A3 Bulky alkyl (e.g., -t-butyl)Variable, may decrease activityCan cause steric clashes if the solvent channel is narrow.
A4 Substituted alkyl (e.g., -CH2CH2OH)Improved solubility, potential for new H-bondsThe hydroxyl group can interact with solvent or nearby residues.
Modifications of the Imidazo[4,5-c]pyridine Core

Substitutions on the pyridine portion of the fused ring system can influence the electronic nature of the heterocycle and provide additional points of interaction.

Analog Core Substitution Observed/Expected Impact on Activity Rationale
B1 UnsubstitutedBaseline activityStandard core structure.
B2 6-FluoroPotentially increased potencyFluorine can enhance binding affinity through favorable electronic interactions.
B3 7-AminoPotential for new H-bonds, improved solubilityThe amino group can act as a hydrogen bond donor or acceptor.
B4 6,7-DichloroIncreased lipophilicity, potential for steric hindranceHalogen atoms can enhance binding but may also lead to off-target effects.
Substitutions on the 2-Pyridin-4-yl Ring

This ring often probes a hydrophobic pocket adjacent to the hinge region. Substitutions here are critical for enhancing potency and achieving selectivity.

Analog 2-Pyridin-4-yl Substitution Observed/Expected Impact on Activity Rationale
C1 UnsubstitutedBaseline activityThe unsubstituted pyridine provides the key hinge-binding interaction.
C2 3'-MethylPotentially increased potencyThe methyl group can occupy a small hydrophobic pocket.
C3 3',5'-DimethylMay increase or decrease activity depending on the targetCan enhance binding in a larger pocket but may clash in a smaller one.
C4 3'-FluoroPotentially increased potency and metabolic stabilityFluorine can modulate pKa and improve binding affinity.

Key Signaling Pathways and Experimental Workflows

The this compound scaffold has been primarily investigated as an inhibitor of serine/threonine kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and inflammation.

TGF-β Signaling Pathway

TGF-β signaling is initiated by the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). Activated ALK5 phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[3]

TGF_beta_pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation Inhibitor 2-Pyridin-4-yl-1H- imidazo[4,5-c]pyridine Analog Inhibitor->TBRI Inhibition pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Expression (e.g., PAI-1)

Caption: Inhibition of the TGF-β signaling pathway by a this compound analog targeting TβRI (ALK5).

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Upstream kinases activate p38 MAPK through phosphorylation. Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

p38_MAPK_pathway Stress Cellular Stress / Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38->Downstream_Targets Phosphorylation Inhibitor 2-Pyridin-4-yl-1H- imidazo[4,5-c]pyridine Analog Inhibitor->p38 Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream_Targets->Cytokine_Production

Caption: Inhibition of the p38 MAPK signaling pathway by a this compound analog.

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of this compound analogs.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.[5]

Materials:

  • Recombinant human kinase (e.g., ALK5 or p38α)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Add 5 µL of a solution containing the kinase and its substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding 10 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence intensity of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based TGF-β Signaling Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of SMAD proteins, which is a downstream event of TGF-β signaling.[6]

Materials:

  • A cell line stably transfected with a TGF-β-responsive luciferase reporter construct (e.g., MFB-F11 cells with a (CAGA)₁₂-luciferase reporter).[6]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • The next day, replace the medium with a low-serum medium.

  • Add the test compounds at various concentrations to the wells.

  • After a pre-incubation period (e.g., 30 minutes), stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL).

  • Incubate the cells for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

  • Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay).

  • Calculate the percent inhibition of TGF-β-induced luciferase activity for each compound concentration and determine the IC₅₀ value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Biochem_Start Start: Kinase, Substrate, ATP Biochem_Incubate Incubate with Test Compound Biochem_Start->Biochem_Incubate Biochem_Detect Measure ATP Consumption (Luminescence) Biochem_Incubate->Biochem_Detect Biochem_Result IC50 Value (Enzyme Inhibition) Biochem_Detect->Biochem_Result Cell_Start Start: Reporter Cell Line Cell_Treat Treat with Test Compound and TGF-β Cell_Start->Cell_Treat Cell_Incubate Incubate (16-24h) Cell_Treat->Cell_Incubate Cell_Detect Measure Luciferase Activity Cell_Incubate->Cell_Detect Cell_Result IC50 Value (Pathway Inhibition) Cell_Detect->Cell_Result Library Compound Library of This compound Analogs Library->Biochem_Incubate Library->Cell_Treat

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine
Reactant of Route 2
Reactant of Route 2
2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.